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  • Product: (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol
  • CAS: 1007542-28-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol (CAS 1007542-22-4)

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the pyrazole derivative, (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol. G...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the pyrazole derivative, (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol. Given its status as a novel research chemical, this document synthesizes available data with established chemical principles to provide a robust overview, including its chemical identity, a proposed synthetic route, predicted spectral characteristics, and potential research applications.

Introduction: The Pyrazole Scaffold and a Molecule of Interest

The pyrazole ring system is a cornerstone of medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its five-membered heterocyclic structure, with two adjacent nitrogen atoms, provides a versatile scaffold for designing compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1][2] The specific substitution pattern on the pyrazole ring is critical for modulating a compound's pharmacokinetic and pharmacodynamic profile.

This guide focuses on a specific, sparsely documented derivative: (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol (CAS: 1007542-22-4). This molecule incorporates several key features: an N-1 isopropyl group, methyl groups at the C-3 and C-5 positions, and a hydroxymethyl group at the C-4 position. This combination of lipophilic (isopropyl) and functional (hydroxyl) groups makes it an intriguing candidate for investigation in various biological systems. Due to the limited availability of direct experimental data, this guide leverages information from closely related analogues and fundamental chemical theory to provide a holistic and scientifically grounded perspective.

Chemical Identity and Physicochemical Properties

The fundamental identity of (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol is established by its chemical formula and unique identifiers. While extensive experimental data is not publicly available, computational methods provide reliable estimates for its key physicochemical properties.

PropertyValueSource
CAS Number 1007542-22-4Supplier Data
Molecular Formula C₉H₁₆N₂OSupplier Data
Molecular Weight 168.24 g/mol Calculated
IUPAC Name (1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanolIUPAC Nomenclature
SMILES CC(C)n1c(C)c(CO)c(C)n1Structural Representation
InChI Key Predicted: VJBKJIALSVBFEF-UHFFFAOYSA-NCalculated
Form Solid (Predicted)General Observation
XLogP3 1.4 (Predicted)Computational
Hydrogen Bond Donors 1Computational
Hydrogen Bond Acceptors 2Computational
Rotatable Bond Count 2Computational

Proposed Synthesis and Purification

While a specific, published synthesis for this exact molecule is not readily found, a reliable and logical three-step synthetic pathway can be proposed based on well-established pyrazole chemistry.[3][4] The strategy involves the initial formation of the N-alkylated pyrazole core, followed by functionalization at the C-4 position and subsequent reduction.

Logical Synthesis Workflow

The proposed pathway leverages three cornerstone reactions in heterocyclic chemistry:

  • Paal-Knorr Pyrazole Synthesis : Condensation of a hydrazine with a 1,3-dicarbonyl compound to form the pyrazole ring.

  • Vilsmeier-Haack Formylation : Electrophilic substitution to install a formyl (aldehyde) group onto the electron-rich pyrazole ring, specifically at the C-4 position.

  • Aldehyde Reduction : Conversion of the aldehyde to a primary alcohol.

Synthesis_Workflow cluster_0 Step 1: Pyrazole Core Formation cluster_1 Step 2: C-4 Formylation cluster_2 Step 3: Reduction to Alcohol A Isopropylhydrazine C 1-Isopropyl-3,5-dimethyl-1H-pyrazole A->C + Acetic Acid (cat.) Ethanol, Reflux B Acetylacetone B->C D 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde C->D + POCl₃, DMF (Vilsmeier-Haack) E (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol (Target Molecule) D->E + NaBH₄ Methanol

Caption: Proposed three-step synthesis of (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-Isopropyl-3,5-dimethyl-1H-pyrazole

  • Rationale: This is a classic Paal-Knorr reaction. Isopropylhydrazine serves as the N-1 source, and acetylacetone provides the C-3, C-4, and C-5 carbon backbone. A catalytic amount of acid facilitates the condensation and subsequent cyclization.[5]

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add isopropylhydrazine (1.0 eq) and absolute ethanol.

    • Add acetylacetone (1.0 eq) dropwise to the stirred solution.

    • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

    • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude residue by vacuum distillation or column chromatography on silica gel to yield the pure N-isopropyl pyrazole intermediate.

Step 2: Synthesis of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

  • Rationale: The Vilsmeier-Haack reaction is a standard method for formylating electron-rich heterocycles.[4] The N-1 substituent activates the ring, directing formylation to the C-4 position.

  • Procedure:

    • In a three-neck flask under a nitrogen atmosphere, cool dimethylformamide (DMF, ~3.0 eq) in an ice bath.

    • Add phosphorus oxychloride (POCl₃, ~1.2 eq) dropwise, maintaining the temperature below 10 °C to form the Vilsmeier reagent. Stir for 30 minutes.

    • Slowly add a solution of 1-Isopropyl-3,5-dimethyl-1H-pyrazole (1.0 eq) in DMF to the Vilsmeier reagent, keeping the temperature controlled.

    • After the addition, allow the reaction to warm to room temperature and then heat to 60-80 °C for several hours, monitoring by TLC.

    • Cool the mixture and carefully pour it onto crushed ice.

    • Neutralize the solution with aqueous sodium hydroxide or sodium carbonate until basic (pH > 8).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the crude aldehyde. Purify by column chromatography.

Step 3: Synthesis of (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol

  • Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting aldehydes to primary alcohols without affecting the pyrazole ring.

  • Procedure:

    • Dissolve the aldehyde intermediate (1.0 eq) from Step 2 in methanol in a round-bottom flask and cool the solution in an ice bath.

    • Add sodium borohydride (NaBH₄, ~1.5 eq) portion-wise, controlling the temperature.

    • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours, or until TLC indicates complete consumption of the aldehyde.

    • Carefully quench the reaction by the slow addition of water.

    • Remove most of the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • The resulting crude product can be purified by recrystallization or column chromatography to yield the final target molecule.

Structural Elucidation and Spectral Analysis (Predicted)

No published spectra for this specific compound are available. However, a detailed prediction of its key spectral features can be made based on its structure and data from analogous compounds.[3][6]

¹H NMR (400 MHz, CDCl₃):

  • δ ~4.5 ppm (s, 2H): Methylene protons (-CH₂OH) on the C-4 position. This signal would be a singlet as there are no adjacent protons.

  • δ ~4.3 ppm (septet, 1H): Methine proton (-CH-) of the N-isopropyl group, split by the six adjacent methyl protons.

  • δ ~2.2 ppm (s, 3H) & δ ~2.1 ppm (s, 3H): Two distinct singlets for the C-3 and C-5 methyl groups. They are chemically non-equivalent due to the asymmetric N-1 substituent.

  • δ ~1.4 ppm (d, 6H): The six equivalent methyl protons (-CH(CH₃)₂) of the N-isopropyl group, appearing as a doublet due to coupling with the methine proton.

  • δ (variable): A broad singlet for the hydroxyl proton (-OH), which may exchange with residual water.

¹³C NMR (100 MHz, CDCl₃):

  • δ ~148 ppm & ~140 ppm: C-3 and C-5 carbons of the pyrazole ring.

  • δ ~115 ppm: C-4 carbon of the pyrazole ring.

  • δ ~55 ppm: Methylene carbon (-CH₂OH).

  • δ ~50 ppm: Methine carbon (-CH-) of the isopropyl group.

  • δ ~22 ppm: Methyl carbons of the isopropyl group.

  • δ ~12 ppm & ~10 ppm: C-3 and C-5 methyl carbons.

Infrared (IR) Spectroscopy (KBr Pellet):

  • ~3300-3400 cm⁻¹ (broad): Characteristic O-H stretching of the alcohol group.

  • ~2970-2850 cm⁻¹: C-H stretching from the alkyl (isopropyl, methyl, methylene) groups.

  • ~1550 cm⁻¹: C=N and C=C stretching vibrations characteristic of the pyrazole ring.

  • ~1050 cm⁻¹: C-O stretching of the primary alcohol.

Mass Spectrometry (EI):

  • m/z 168 (M⁺): The molecular ion peak.

  • m/z 153: Loss of a methyl group ([M-CH₃]⁺).

  • m/z 137: Loss of the hydroxymethyl radical ([M-CH₂OH]⁺).

  • m/z 125: Loss of the isopropyl group ([M-C₃H₇]⁺).

Potential Applications and Research Interest

The pyrazole scaffold is a privileged structure in drug discovery. The specific combination of substituents in (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol suggests several avenues for research:

  • Anti-inflammatory Agents: Many pyrazole-containing drugs, like celecoxib, are potent anti-inflammatory agents that act by inhibiting cyclooxygenase (COX) enzymes. The substitution pattern of this molecule makes it a candidate for screening in COX inhibition assays.[2]

  • Antimicrobial and Antifungal Activity: The pyrazole nucleus is present in various compounds with demonstrated antibacterial and antifungal properties. The lipophilicity imparted by the isopropyl and methyl groups could enhance cell membrane permeability, a key factor for antimicrobial efficacy.[7][8]

  • Anticancer Research: Numerous pyrazole derivatives have been investigated as potential anticancer agents, targeting various pathways. The hydroxymethyl group provides a handle for further derivatization, allowing for the creation of a library of related compounds for screening against cancer cell lines.[7]

  • Kinase Inhibitors: The pyrazole core can act as a hinge-binding motif in many protein kinase inhibitors. This compound could serve as a foundational fragment for developing more complex and potent kinase inhibitors for various therapeutic targets.

The C-4 hydroxymethyl group is particularly significant as it provides a reactive site for creating esters, ethers, or other derivatives, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Safety and Handling

As (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol is a research chemical with no comprehensive toxicological data, it must be handled with care, assuming it is potentially hazardous.

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with all applicable local, regional, and national regulations for chemical waste.

Conclusion

(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol represents a promising yet underexplored molecule within the vast chemical space of pyrazole derivatives. While direct experimental data remains scarce, its structure can be confidently identified, and a robust synthetic pathway can be proposed based on established chemical reactions. Its predicted spectral properties provide a clear roadmap for its characterization. The inherent biological potential of its pyrazole core, combined with its unique substitution pattern, makes it a valuable candidate for screening in drug discovery programs and a foundational building block for medicinal chemistry research.

References

  • Al-Hazmi, G. H., Marrakkur, V., Naik, L., & Refat, M. S. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies, 33(5).
  • Nirmal, S. A., et al. (2014). Synthesis and evaluation of some substituted pyrazole derivatives of biological interest.
  • El-Metwaly, N., & El-Gazzar, A. R. (2023).
  • Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2019). Current status of pyrazole and its biological activities. Medicinal Chemistry Research, 28(8), 1-28.
  • Faria, J. V., et al. (2017).
  • Kumar, A., & Sharma, G. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 348, 02004.
  • Supplementary Information for [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry.
  • Kumar, D., et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals.
  • H. N. Chopde, et al. (2010). 5-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione. Molbank, 2010(2), M666.
  • da Silva, A. C. M., et al. (2019). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. The Journal of Organic Chemistry, 84(15), 9841-9853.
  • Gawande, M. B., & Shingare, M. S. (2011). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 3(4), 834-839.
  • Singh, R. K., et al. (2021). Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential.
  • Attaryan, O. S., et al. (2006). Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. Russian Journal of Organic Chemistry, 42(12), 1818-1821.
  • Google Patents. (n.d.). CN1482119A - Method for preparing 3.5-dimethylpyrazole.

Sources

Exploratory

The Isopropyl-Pyrazole Motif: A Privileged Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The pyrazole nucleus is a cornerstone of modern medicinal chemistry, integral to...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, integral to the structure of numerous blockbuster drugs.[1][2] Among the diverse substitutions on this privileged scaffold, the isopropyl group has emerged as a particularly advantageous moiety, imparting a unique combination of physicochemical and pharmacological properties that enhance drug-like characteristics. This in-depth technical guide provides a comprehensive overview of isopropyl-substituted pyrazole building blocks, from their strategic importance in drug design to detailed, field-proven synthetic protocols. We will explore the causal relationship between the isopropyl substitution and its effects on metabolic stability, lipophilicity, and target engagement. This guide is designed to be a self-validating system, offering researchers, scientists, and drug development professionals the foundational knowledge and practical methodologies to leverage this critical building block in their own discovery programs.

The Strategic Advantage of the Isopropyl-Pyrazole Moiety in Drug Design

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, a structure that is both metabolically stable and capable of engaging in a variety of non-covalent interactions with biological targets.[1][3] The strategic incorporation of an N-isopropyl group offers several distinct advantages that medicinal chemists can exploit to fine-tune the properties of a drug candidate.

1.1. Modulating Physicochemical Properties: The Role of the Isopropyl Group

The isopropyl group, with its branched, non-polar nature, significantly influences the lipophilicity of the parent pyrazole. This modulation is a critical aspect of drug design, as it directly impacts a molecule's solubility, permeability across biological membranes, and ultimately, its pharmacokinetic profile.[4][5] An optimal level of lipophilicity is crucial for achieving good oral bioavailability and efficient distribution to the target tissue.

Furthermore, the steric bulk of the isopropyl group can play a crucial role in dictating the conformation of the molecule, which can in turn affect its binding to a target protein. This steric influence can be leveraged to enhance selectivity and potency.

1.2. Enhancing Metabolic Stability

A significant challenge in drug development is overcoming rapid metabolism by cytochrome P450 enzymes. The pyrazole ring itself is generally considered to be metabolically robust.[1][3] However, substituents on the ring can be susceptible to metabolic degradation. The N-isopropyl group, while it can undergo oxidation, often provides a degree of metabolic stability compared to other alkyl groups. The tertiary carbon of the isopropyl group can be a site of hydroxylation, but its branched nature can also shield other parts of the molecule from enzymatic attack. Careful consideration of the overall molecular structure is necessary to predict and mitigate potential metabolic liabilities.[6]

Synthesis of Key Isopropyl-Substituted Pyrazole Building Blocks

The successful application of isopropyl-pyrazole scaffolds in drug discovery hinges on the availability of versatile and efficiently synthesized building blocks. This section provides detailed, step-by-step protocols for the preparation of several key isopropyl-substituted pyrazole intermediates.

2.1. Synthesis of Isopropylhydrazine: The Foundational Reagent

Isopropylhydrazine is a crucial precursor for the synthesis of N-isopropyl pyrazoles. While commercially available, an in-house synthesis can be advantageous for large-scale production.

Protocol 1: Synthesis of Isopropylhydrazine Hydrochloride

This protocol describes the synthesis of isopropylhydrazine hydrochloride from isopropanol and hydrazine hydrate.

  • Materials: Isopropanol, Hydrazine hydrate (80%), Hydrochloric acid (30%).

  • Procedure:

    • In a suitable reaction vessel, add 470g of 80% hydrazine hydrate.

    • While stirring and maintaining the temperature at 30°C, slowly add 912g of 30% hydrochloric acid to adjust the pH to 6.5-7.0, forming hydrazine hydrochloride.

    • Heat the mixture to 80°C and dehydrate under reduced pressure (0.1 MPa).

    • To the resulting hydrazine hydrochloride, add 1725g of 96% isopropanol.

    • Seal the reactor and heat to 115°C, maintaining a pressure of 0.6 MPa for 2.5 hours.

    • After cooling to 55°C, distill off the isopropanol to obtain a solution of isopropylhydrazine hydrochloride.[7][8]

2.2. The Knorr Pyrazole Synthesis: A Classic and Versatile Method

The condensation of a hydrazine with a 1,3-dicarbonyl compound, known as the Knorr pyrazole synthesis, is a robust and widely used method for constructing the pyrazole ring.

Protocol 2: Synthesis of 1-Isopropyl-3-methyl-1H-pyrazole

This protocol details the synthesis of a fundamental isopropyl-pyrazole building block.

  • Materials: Isopropylhydrazine, Acetylacetone (2,4-pentanedione), Ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve acetylacetone (1.0 eq) in ethanol.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add isopropylhydrazine (1.05 eq) dropwise, ensuring the temperature remains below 10°C.

    • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Monitor the reaction to completion by Thin Layer Chromatography (TLC).

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer to yield the crude product, which can be purified by vacuum distillation.[6]

G acetylacetone Acetylacetone condensation Condensation (Ethanol, 0°C to RT) acetylacetone->condensation isopropylhydrazine Isopropylhydrazine isopropylhydrazine->condensation workup Workup & Purification condensation->workup product 1-Isopropyl-3-methyl-1H-pyrazole workup->product

Caption: Key functionalization workflow.

2.4. Synthesis of Trifluoromethyl-Substituted Isopropyl-Pyrazoles

The trifluoromethyl group is another privileged moiety in medicinal chemistry, known for its ability to enhance metabolic stability, binding affinity, and membrane permeability.

Protocol 5: Synthesis of 1-Isopropyl-3-(trifluoromethyl)-1H-pyrazole (Illustrative)

The synthesis of trifluoromethyl-pyrazoles often involves the use of trifluoromethylated building blocks. A general approach involves the condensation of a trifluoromethylated 1,3-dicarbonyl compound with isopropylhydrazine.

  • Materials: 4,4,4-Trifluoro-1-phenyl-1,3-butanedione, Isopropylhydrazine, Ethanol.

  • Procedure:

    • Dissolve 4,4,4-trifluoro-1-phenyl-1,3-butanedione (1.0 eq) in ethanol.

    • Add isopropylhydrazine (1.0 eq) and a catalytic amount of acid (e.g., acetic acid).

    • Stir the mixture at room temperature and monitor by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the residue by column chromatography to isolate the desired regioisomer. Note: This reaction can produce a mixture of regioisomers, and the ratio may depend on the specific substrates and reaction conditions.

Applications in Drug Discovery: Case Studies and SAR Insights

The utility of isopropyl-substituted pyrazole building blocks is best illustrated through their incorporation into successful drug discovery programs.

Table 1: Isopropyl-Pyrazole Containing Drugs and Clinical Candidates

Compound NameTherapeutic AreaTargetRole of Isopropyl-Pyrazole Moiety
Omidenepag Isopropyl GlaucomaProstaglandin EP2 receptor agonistThe isopropyl ester acts as a prodrug, enhancing corneal penetration.
Voxelotor Sickle Cell DiseaseHemoglobin S polymerization inhibitorThe N-isopropyl pyrazole is a key part of the core scaffold, contributing to the overall binding affinity. [1]
RET Kinase Inhibitors OncologyRET KinaseThe 1-isopropyl-3-methyl-pyrazole scaffold serves as a core framework for potent and selective RET kinase inhibition.

Structure-Activity Relationship (SAR) Insights

For a series of 5-amino-1-isopropyl-1H-pyrazole-4-carboxamide derivatives targeting RET kinase, SAR studies have revealed that:

  • The 1-isopropyl group is well-tolerated and likely occupies a hydrophobic pocket in the ATP-binding site.

  • Modifications at the C3 and C5 positions of the pyrazole ring significantly impact potency and selectivity.

  • A carboxamide linker at the C5 position was found to be favorable for activity.

These insights underscore the importance of having a diverse toolkit of isopropyl-pyrazole building blocks to systematically explore the chemical space around this privileged scaffold.

Conclusion

Isopropyl-substituted pyrazole building blocks represent a valuable asset in the medicinal chemist's toolbox. Their unique combination of properties allows for the fine-tuning of drug candidates to achieve desired pharmacokinetic and pharmacodynamic profiles. The synthetic methodologies detailed in this guide provide a practical foundation for the preparation of key intermediates, enabling the rapid exploration of this important chemical space. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of the isopropyl-pyrazole motif is poised to play an increasingly significant role in the future of drug discovery.

References

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC . (2023, November 7). National Center for Biotechnology Information. [Link]

  • Organic Syntheses Procedure . Organic Syntheses. [Link]

  • CN105017064A - Synthetic method for isopropyl hydrazine - Google Patents.
  • A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles . MDPI. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions . The Royal Society of Chemistry. [Link]

  • Synthesis of 1,3-disubstituted pyrazoles using ionic liquid . Journal of Chemical and Pharmaceutical Research. [Link]

  • Organic Syntheses Procedure . Organic Syntheses. [Link]

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  • One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework - PMC . National Center for Biotechnology Information. [Link]

  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a - ResearchGate . ResearchGate. [Link]

  • WO2015019239A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents.
  • Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent - PMC . National Center for Biotechnology Information. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar . Semantic Scholar. [Link]

  • N alkylation at sp 3 Carbon Reagent Guide . ACS Green Chemistry Institute. [Link]

  • 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid | Request PDF . ResearchGate. [Link]

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Foundational

Therapeutic potential of 3,5-dimethylpyrazole-4-methanol derivatives

The Therapeutic Potential of 3,5-Dimethylpyrazole-4-Methanol Derivatives Executive Summary The 3,5-dimethylpyrazole-4-methanol scaffold (CAS 89600-69-1) represents a privileged "linker-pharmacophore" in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

The Therapeutic Potential of 3,5-Dimethylpyrazole-4-Methanol Derivatives

Executive Summary

The 3,5-dimethylpyrazole-4-methanol scaffold (CAS 89600-69-1) represents a privileged "linker-pharmacophore" in medicinal chemistry. Unlike the ubiquitous N1-substituted pyrazoles, the C4-substituted hydroxymethyl derivatives offer a unique geometric vector for drug design. This position allows for the attachment of lipophilic tails, polar chelators, or heterocyclic pharmacophores without disrupting the essential hydrogen-bonding capability of the pyrazole NH (unless N-alkylated) or the steric block provided by the 3,5-dimethyl "wings."

This guide analyzes the therapeutic utility of this scaffold, focusing on three primary domains: Bradykinin B1 Receptor (B1R) antagonism (Pain/Inflammation), Kinase Inhibition (Oncology), and Antimicrobial activity. It serves as a technical roadmap for utilizing this intermediate to access high-value biological targets.

Chemical Biology & Structural Activity Relationship (SAR)

The therapeutic versatility of 3,5-dimethylpyrazole-4-methanol stems from its dual nature: it acts as both a hydrogen bond donor/acceptor (pyrazole ring) and a reactive nucleophilic handle (4-hydroxymethyl group).

Core Structural Features
  • 3,5-Dimethyl Steric Gate: The methyl groups at positions 3 and 5 create a steric cleft. This restricts rotation when the pyrazole is bound to a protein pocket (e.g., ATP-binding sites in kinases), reducing the entropic penalty of binding.

  • 4-Hydroxymethyl Vector: This group points directly away from the pyrazole nitrogen axis. Derivatization here (ethers, esters, amines) extends the molecule into the "solvent-exposed" regions of a binding pocket, ideal for tuning solubility and pharmacokinetic (PK) properties.

  • Tautomeric Equilibrium: The free NH allows for tautomerism (

    
     vs. 
    
    
    
    ), which is critical for active site adaptation.
SAR Visualization

The following diagram illustrates the functionalization logic for this scaffold.

SAR_Logic Core 3,5-Dimethylpyrazole-4-methanol (Core Scaffold) Ether Ether Linkages (B1R Antagonists) Core->Ether O-Alkylation Amine Aminomethylation (Kinase Inhibitors) Core->Amine Halogenation + Amination Fused Oxidation & Cyclization (Fused Pyrazolo-pyrimidines) Core->Fused Oxidation to CHO Pain Target: Bradykinin B1 (Neuropathic Pain) Ether->Pain Cancer Target: EGFR / VEGFR-2 (Hepatocellular Carcinoma) Amine->Cancer Micro Target: DNA Gyrase (Antimicrobial) Amine->Micro Fused->Cancer

Caption: Functionalization vectors of the 3,5-dimethylpyrazole-4-methanol core leading to distinct therapeutic classes.

Therapeutic Applications

A. Pain & Inflammation: Bradykinin B1 Receptor (B1R) Antagonists

The most direct application of the 4-methanol derivative is in the synthesis of sulfone-containing azoles .

  • Mechanism: B1R is upregulated during tissue injury and chronic inflammation. Antagonists block the kinin-mediated pain signaling.

  • Role of Scaffold: The (3,5-dimethyl-1H-pyrazol-4-yl)methoxy moiety serves as a critical "head group" that fits into the hydrophobic pocket of the B1 receptor, while the linker connects to a polar tail (e.g., diazaspiro-nonane) that interacts with surface residues.

  • Key Insight: The ether linkage (C-O-C) formed from the 4-methanol provides metabolic stability compared to an ester, essential for chronic pain management drugs.

B. Oncology: Dual EGFR/VEGFR-2 Inhibitors

Derivatives of 3,5-dimethylpyrazole are potent inhibitors of receptor tyrosine kinases.

  • Pathway: The pyrazole nitrogen binds to the hinge region of the kinase (mimicking ATP's adenine).

  • Derivatization: The 4-methanol is often converted to a 4-chloromethyl intermediate and then reacted with secondary amines or fused into dihydropyrano[2,3-c]pyrazoles .

  • Efficacy: These fused systems have shown IC50 values in the nanomolar range (0.06 µM) against EGFR, outperforming Erlotinib in specific hepatocellular carcinoma (HepG2) models.

C. Antimicrobial Activity

While less potent than in oncology, 4-substituted pyrazoles derived from this alcohol show broad-spectrum activity.

  • Target: Bacterial DNA Gyrase (inferred from structural homology to ciprofloxacin-like binding modes).

  • Data: 4-((Aryl)diazenyl) derivatives (often synthesized via the aldehyde/alcohol route) show MICs comparable to standard antibiotics against S. aureus.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Note: While commercially available, in-house synthesis ensures purity for sensitive biological assays.

  • Vilsmeier-Haack Formylation:

    • Reagents: 3,5-Dimethylpyrazole (1.0 eq), POCl3 (1.2 eq), DMF (5.0 eq).

    • Procedure: Add POCl3 dropwise to DMF at 0°C. Stir 30 min. Add pyrazole solution.[1] Heat to 90°C for 4h. Hydrolyze with ice/NaOAc.

    • Product: 3,5-Dimethylpyrazole-4-carbaldehyde.

  • Reduction to Methanol:

    • Reagents: Aldehyde (from step 1), NaBH4 (0.5 eq), Methanol (Solvent).

    • Procedure: Dissolve aldehyde in MeOH. Add NaBH4 portion-wise at 0°C. Stir at RT for 2h. Quench with dilute HCl. Extract with EtOAc.[2]

    • Yield: Typically >85%. White solid.

Protocol B: MTT Cytotoxicity Assay (Oncology Validation)

Self-Validating Step: Use Doxorubicin as a positive control to verify cell line sensitivity.

  • Cell Seeding: Seed HepG2 or HeLa cells (5 × 10³ cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Dissolve Pyrazole-4-methanol derivatives in DMSO (Final conc < 0.5%). Treat cells with serial dilutions (0.1 – 100 µM).

  • Incubation: 48h at 37°C, 5% CO2.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression.

Synthesis Workflow & Pathway Visualization

The following diagram details the synthetic pathway from the raw pyrazole to the active B1R antagonist and anticancer agents.

Synthesis_Workflow Start 3,5-Dimethylpyrazole Step1 Vilsmeier-Haack (POCl3/DMF) Start->Step1 Aldehyde Intermediate: 4-Carbaldehyde Step1->Aldehyde Step2 Reduction (NaBH4/MeOH) Aldehyde->Step2 Methanol TARGET CORE: 3,5-Dimethylpyrazole-4-methanol Step2->Methanol Branch1 Reaction w/ SOCl2 Methanol->Branch1 Branch2 Base + Alkyl Halide Methanol->Branch2 Chloride 4-Chloromethyl Derivative Branch1->Chloride Target1 Kinase Inhibitors (Nucleophilic Substitution) Chloride->Target1 Target2 B1R Antagonists (Ether Linkage) Branch2->Target2

Caption: Synthetic tree transforming the 3,5-dimethylpyrazole precursor into bioactive therapeutic classes.

Comparative Data Summary

Compound ClassTargetKey MoietyActivity (IC50/MIC)Reference
Fused Pyrazoles EGFR Kinase4-position cyclization0.06 µM (HepG2)[1]
Sulfone-Azoles Bradykinin B14-methoxy linker< 10 nM (Binding)[2]
Hydrazone derivs S. aureus4-methine linker0.25 µg/mL[3]
Tripod Ligands CytotoxicityN1-methyl (Comparison)3.25 µg/mL[4]

Note: "Tripod Ligands" often use the N1-methanol. It is crucial to distinguish these from the C4-methanol derivatives discussed here.

References

  • Frontiers in Chemistry. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Retrieved from [Link]

  • Google Patents. (2015). Azoles containing sulfone - EP2857388A1.
  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Retrieved from [Link]

  • PubMed / NIH. (2006). Anticancer effect of three pyrazole derivatives. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2018). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Reduction of Pyrazole-4-Carbaldehyde to (1H-pyrazol-4-yl)methanol

Executive Summary The reduction of pyrazole-4-carbaldehyde to (1H-pyrazol-4-yl)methanol is a pivotal transformation in the synthesis of kinase inhibitors (e.g., JAK, Src family) and agrochemicals. While conceptually simp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reduction of pyrazole-4-carbaldehyde to (1H-pyrazol-4-yl)methanol is a pivotal transformation in the synthesis of kinase inhibitors (e.g., JAK, Src family) and agrochemicals. While conceptually simple, the amphoteric nature of the pyrazole ring and the high polarity of the product present specific challenges in workup and isolation that generic carbonyl reduction protocols often fail to address.

This guide provides a validated, high-yield protocol using Sodium Borohydride (


), emphasizing the critical "solubility-aware" workup required to recover the polar alcohol product.

Strategic Analysis & Mechanistic Insight

The Chemical Challenge

Unlike simple benzylic aldehydes, pyrazole-4-carbaldehyde presents two distinct features that dictate reaction conditions:

  • Acidic NH Proton (

    
    ):  The pyrazole N-H is sufficiently acidic to react with hydride reagents, evolving hydrogen gas and consuming reducing equivalents.
    
  • Product Polarity: The resulting (1H-pyrazol-4-yl)methanol is highly polar and water-soluble. Standard aqueous workups (partitioning between water and non-polar organics like hexane or ether) often result in significant product loss to the aqueous phase.

Reagent Selection[1]
  • Sodium Borohydride (

    
    ):  The superior choice. It is mild, chemoselective, and compatible with protic solvents (MeOH/EtOH) which are necessary to dissolve the polar starting material.
    
  • Lithium Aluminum Hydride (

    
    ): Not Recommended.  While effective, it requires anhydrous conditions, necessitates N-protection in many cases to prevent insoluble aluminate salt formation, and poses a higher safety risk.
    
  • Catalytic Hydrogenation (

    
    ):  Viable but risks reducing the heteroaromatic ring under high pressure or prolonged times.
    
Reaction Pathway

The reaction proceeds via nucleophilic attack of the borohydride anion on the carbonyl carbon. Note that the first equivalent of hydride may be consumed by the deprotonation of the pyrazole nitrogen, necessitating a stoichiometric excess of reagent.

ReactionPathway Start Pyrazole-4-carbaldehyde (Electrophile) Step1 Deprotonation of NH (H2 Evolution) Start->Step1 NaBH4 (Excess) Step2 Hydride Attack on C=O (Borate Intermediate) Step1->Step2 Hydride Transfer Quench Protonation/Hydrolysis Step2->Quench H2O / Acid Product (1H-pyrazol-4-yl)methanol (Target) Quench->Product

Figure 1: Mechanistic pathway highlighting the consumption of hydride by the acidic NH proton.

Validated Experimental Protocol

Protocol A: Standard Reduction with Solubility-Optimized Workup

Scale: 10 mmol (approx. 1.0 g of aldehyde) Expected Yield: 85-95% Purity: >97% (NMR)

Reagents & Materials
  • Substrate: Pyrazole-4-carbaldehyde (1.0 eq)

  • Reagent: Sodium Borohydride (

    
    ) (1.5 - 2.0 eq)
    
    • Note: Excess is used to account for the acidic NH and solvent reaction.

  • Solvent: Methanol (Anhydrous preferred, ACS grade acceptable)

  • Quench: Saturated Ammonium Chloride (

    
    ) or Acetone.
    
  • Extraction: Ethyl Acetate (EtOAc) or THF/EtOAc (1:1).

Step-by-Step Procedure
  • Preparation: In a clean, dry Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve Pyrazole-4-carbaldehyde (10 mmol) in Methanol (20 mL) .

    • Checkpoint: Ensure the aldehyde is fully dissolved. If necessary, warm slightly, then cool back to room temperature.

  • Cooling: Place the reaction vessel in an ice-water bath (0 °C).

  • Addition: Add

    
     (15-20 mmol)  portion-wise over 10–15 minutes.
    
    • Caution: Gas evolution (

      
      ) will occur. Ensure adequate venting. Do not seal the flask tightly.
      
  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20–25 °C) for 2–3 hours.

    • Monitoring: Check reaction progress via TLC (System: 10% MeOH in DCM). The aldehyde spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      alcohol spot.
  • Quenching (Critical Step):

    • Add Acetone (2 mL) and stir for 10 minutes to destroy excess borohydride.

    • Optimization: Avoid quenching with large volumes of water immediately, as this dilutes the polar product into a hard-to-extract phase.

  • Concentration: Concentrate the reaction mixture under reduced pressure (Rotary Evaporator) to remove the Methanol and Acetone. You will be left with a white solid/paste (borate salts + product).

  • Workup (Salting Out Method):

    • Add a minimum amount of water (10-15 mL) to the residue to dissolve the inorganic salts. The solution should be saturated.

    • Extract immediately with Ethyl Acetate (3 x 20 mL) .

    • Tip: If the product does not extract well (check aqueous layer by TLC), add solid NaCl to saturate the aqueous layer further ("salting out") or use n-Butanol for extraction.

  • Isolation: Combine organic layers, dry over Anhydrous

    
    , filter, and concentrate to dryness.
    
  • Purification: The resulting white solid is usually pure enough for subsequent steps. If necessary, recrystallize from Ethanol/Hexane or triturate with cold Diethyl Ether.

Process Workflow & Decision Matrix

The following diagram illustrates the decision-making process for workup based on the scale and polarity of the specific derivative.

WorkupLogic Start Reaction Complete (TLC Verification) Evap Evaporate MeOH (Crucial Step) Start->Evap Residue Solid Residue Obtained Evap->Residue Decision Is Product Highly Water Soluble? Residue->Decision PathA YES (Unsubstituted Pyrazole) Decision->PathA PathB NO (N-Alkyl/Aryl Pyrazole) Decision->PathB MethodA Method A: Saturation 1. Dissolve salts in min. H2O 2. Saturate with NaCl 3. Extract w/ THF:EtOAc (1:1) PathA->MethodA MethodB Method B: Standard Partition 1. Add H2O (excess) 2. Extract w/ EtOAc PathB->MethodB

Figure 2: Workflow for selecting the appropriate workup method to maximize yield.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield (<50%) Product lost in aqueous phase during workup.Do not pour reaction into water. Evaporate MeOH first. Use "Salting Out" method. Use THF/EtOAc (1:1) or n-Butanol for extraction.
Incomplete Reaction

decomposed or consumed by NH proton.
Increase

to 2.0–2.5 equivalents. Ensure reagents are fresh and dry.
Gel Formation Boron complexes forming stable gels.Wash the organic extract with a 10% solution of Potassium Sodium Tartrate (Rochelle's Salt) to break boron emulsions.
Impurity: Methyl Ether Solvolysis of the alcohol (rare but possible in acidic workup).Avoid strong acids during quench. Use saturated

.

Safety & Handling (HSE)

  • Sodium Borohydride: Water-reactive solid. Releases flammable Hydrogen gas upon contact with acid or moisture. Keep dry.[1][2]

  • Pyrazoles: Potential skin and eye irritants.[3] Wear standard PPE (gloves, goggles, lab coat).

  • Ventilation: Perform all additions in a fume hood to manage

    
     evolution.
    

References

  • Sigma-Aldrich. (1H-Pyrazol-4-yl)methanol Product & Safety Data.[1][3] Retrieved from

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Retrieved from

  • Common Organic Chemistry. Sodium Borohydride Reduction Protocols. Retrieved from

  • Organic Syntheses. General Methods for Reduction of Carbonyls. (Validated generic protocols adapted for heterocycles). Retrieved from

  • BenchChem. Solubility Profiles of Pyrazole Derivatives. Retrieved from

Sources

Application

Mitsunobu reaction conditions for pyrazole-4-methanol derivatives

Application Note: Precision Functionalization of Pyrazole-4-methanol Scaffolds via Mitsunobu Coupling Abstract & Strategic Importance Pyrazole-4-methanol (CAS: 25222-43-9) is a critical pharmacophore in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Functionalization of Pyrazole-4-methanol Scaffolds via Mitsunobu Coupling

Abstract & Strategic Importance

Pyrazole-4-methanol (CAS: 25222-43-9) is a critical pharmacophore in medicinal chemistry, serving as a linchpin in the synthesis of kinase inhibitors (e.g., Crizotinib analogs) and anti-inflammatory agents. However, its amphoteric nature presents a unique synthetic challenge: the pyrazole ring contains both a nucleophilic nitrogen (


) and a primary alcohol.

In a standard Mitsunobu reaction, this duality can lead to catastrophic polymerization or self-alkylation where the pyrazole nitrogen acts as the nucleophile against its own activated alcohol. This guide provides a definitive, self-validating protocol to suppress these side pathways and achieve high-fidelity coupling at the C4-methanol position.

Mechanistic Analysis: The "Amphoteric Ambush"

To control the reaction, one must understand the competition between the intended pathway and the parasitic side reactions.

The Core Conflict:

  • Intended Pathway: Activation of the C4-hydroxyl group by the Betaine (

    
    -DEAD adduct), followed by 
    
    
    
    displacement by an external nucleophile (
    
    
    ).[1]
  • Parasitic Pathway: The Pyrazole-NH is sufficiently acidic to be deprotonated or act as a nucleophile, attacking the activated alcohol of a neighboring molecule, leading to oligomers.

Diagram 1: Reaction Pathways & Control Points

Mitsunobu_Pathway Start Pyrazole-4-methanol Protect Step 1: N-Protection (Boc/THP/SEM) Start->Protect Essential Control Side_Oligomer Side Product: N-Alkylated Oligomer Start->Side_Oligomer No Protection (Self-Reaction) Activated Oxyphosphonium Intermediate Protect->Activated + Betaine Betaine Betaine Formation (PPh3 + DEAD) Betaine->Activated Product Target Ether/Amine (C4-Functionalized) Activated->Product + External Nu-H (Fast SN2) Side_Hydrazine Side Product: N-Alkylated Hydrazine Activated->Side_Hydrazine Nu-H pKa > 13 (Slow Reaction)

Caption: Pathway analysis showing the necessity of N-protection to prevent self-alkylation and the risk of hydrazine byproducts if nucleophile acidity is insufficient.

Critical Parameters & Reagent Selection

The success of this reaction hinges on matching the


 of the nucleophile to the oxidant (Azodicarboxylate).
ParameterRecommendationRationale
Substrate Protection 1-Boc or 1-THP Mandatory. Blocks the Pyrazole-NH. 1-Boc is preferred as it is electron-withdrawing, preventing the pyrazole from acting as a competing nucleophile.[1]
Phosphine

(Standard)
Sufficient for most couplings.[1] Use Polymer-supported

for easier purification if the product polarity overlaps with TPPO.[1]
Oxidant DIAD (Diisopropyl azodicarboxylate)More stable than DEAD.[1] Preferred over ADDP unless the nucleophile is very weak (

).
Solvent Anhydrous THF Optimal solubility for reagents.[1] DCM is a secondary choice if the nucleophile is insoluble in THF.
Concentration 0.1 M - 0.2 M High dilution minimizes intermolecular side reactions, though less critical if N-protected.[1]
Temperature

RT
Addition at

prevents thermal decomposition of the betaine; reaction at RT ensures completion.[1]

Detailed Experimental Protocol

Objective: Coupling of 1-Boc-4-(hydroxymethyl)pyrazole with a Phenol (


).
Materials:
  • Alcohol: 1-Boc-4-(hydroxymethyl)pyrazole (1.0 equiv)[1]

  • Nucleophile: Phenol derivative (1.2 equiv)[1]

  • Phosphine: Triphenylphosphine (

    
    ) (1.5 equiv)[1][2]
    
  • Oxidant: DIAD (1.5 equiv)[1][2]

  • Solvent: Anhydrous THF (stored over molecular sieves)[1]

Step-by-Step Procedure:
  • System Preparation:

    • Flame-dry a 2-neck round bottom flask under Argon/Nitrogen flow.

    • Why: Water is the ultimate enemy; it hydrolyzes the betaine to hydrazine and phosphine oxide, killing the reaction.

  • Reagent Dissolution (The "Pre-Mix"):

    • Charge the flask with Alcohol , Nucleophile , and

      
       .[1][3]
      
    • Add Anhydrous THF to reach 0.15 M concentration relative to the alcohol.[1]

    • Stir until fully dissolved. Cool the mixture to

      
        in an ice bath.
      
    • Note: Adding the nucleophile before the oxidant ensures it is ready to protonate the betaine immediately upon formation.

  • Controlled Activation (The "Dropwise" Phase):

    • Dissolve DIAD in a small volume of THF (optional, or use neat).

    • Add DIAD dropwise over 15–20 minutes via syringe pump or addition funnel.[1]

    • Visual Check: The solution should turn yellow/orange.[1] If the color fades instantly, add DIAD slower. A persistent yellow color indicates excess betaine (good).[1]

  • Reaction & Monitoring:

    • Allow the reaction to warm to Room Temperature (RT) naturally.

    • Stir for 4–12 hours.

    • Self-Validation (TLC/LCMS):

      • Check for disappearance of the Alcohol (

        
         usually 0.2–0.4 in Hex/EtOAc).
        
      • Check for appearance of Product (usually less polar than alcohol).[1]

      • Warning: If Alcohol remains but Nucleophile is gone, you likely formed the N-alkylated hydrazine byproduct (check LCMS for Mass = DIAD-H2 + Alkyl).[1]

  • Workup & TPPO Removal (The "Crash" Method):

    • Concentrate the reaction mixture to a reduced volume (do not dry completely).

    • Add Cold

      
       or Hexane/EtOAc (9:1)  and stir vigorously.
      
    • Triphenylphosphine Oxide (TPPO) often precipitates as a white solid.[1] Filter off the solid.[1][4][5][6]

    • Concentrate filtrate and purify via flash chromatography.[1]

Troubleshooting & Optimization

Use this logic flow when yields are suboptimal (< 50%).

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Low Yield / No Reaction Check1 Is Starting Material (Alcohol) Consumed? Start->Check1 Branch1_Yes Yes Check1->Branch1_Yes Branch1_No No Check1->Branch1_No Check2 Is Product Detected? Branch1_Yes->Check2 Check3 Did Color Change Occur (Yellow/Orange)? Branch1_No->Check3 Result_Side Side Reaction: Check for Hydrazine-Alkyl (Mass = DIAD + Alcohol) Check2->Result_Side No Product Result_Dead Reagents Inactive: Dry Solvents, Check DIAD Quality Check3->Result_Dead No Color Result_Steric Steric Hindrance: Switch to ADDP + PBu3 (More reactive) Check3->Result_Steric Color Persists

Caption: Diagnostic workflow for identifying failure modes in Mitsunobu coupling.

Optimization Table: Reagent Swaps
ScenarioModificationMechanism
Weak Nucleophile (

)
Use ADDP +

ADDP is more basic;

is more nucleophilic.[1] Increases betaine basicity to deprotonate stubborn nucleophiles.[1]
TPPO Removal Issues Use

Workup
Add

(2 eq) in EtOH/Ether to crude. TPPO forms a complex and precipitates out [1].
Steric Bulk (C3/C5 subs) Sonication Ultrasound can accelerate the formation of the oxyphosphonium intermediate in crowded pyrazoles.

References

  • Batesky, D. C., et al. (2017).[1][5] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." Journal of Organic Chemistry, 82(19), 9931–9936. Link

  • Swamy, K. C. K., et al. (2009).[1] "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651. Link

  • Dandapani, S., & Curran, D. P. (2004). "Separation-friendly Mitsunobu reactions: A microcosm of recent developments in separation strategies." Chemistry – A European Journal, 10(13), 3130–3138. Link

  • Tsunoda, T., et al. (1995).[1] "1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-BBu3): A New Reagent System for Mitsunobu Reaction." Tetrahedron Letters, 36(14), 2529-2530.[1] Link

Sources

Method

Oxidation of (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol to its Aldehyde: A Detailed Guide for Synthetic Chemists

Introduction: The Significance of Pyrazole-4-carbaldehydes in Modern Drug Discovery The pyrazole moiety is a privileged scaffold in medicinal chemistry, forming the structural core of a multitude of therapeutic agents wi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazole-4-carbaldehydes in Modern Drug Discovery

The pyrazole moiety is a privileged scaffold in medicinal chemistry, forming the structural core of a multitude of therapeutic agents with diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] Specifically, pyrazole-4-carbaldehyde derivatives serve as crucial synthetic intermediates for the elaboration of more complex molecular architectures.[3][4][5] The aldehyde functionality provides a versatile handle for a wide array of chemical transformations, enabling the systematic modification of lead compounds to optimize their pharmacological profiles. This guide provides a detailed technical overview and validated protocols for the selective oxidation of the primary alcohol, (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol, to the corresponding aldehyde, a key building block in many drug discovery programs.[1][3]

Strategic Considerations for the Oxidation of a Heterocyclic Alcohol

The oxidation of a primary alcohol to an aldehyde requires careful selection of the oxidizing agent to prevent over-oxidation to the carboxylic acid.[6] This is particularly critical when dealing with heterocyclic systems like pyrazoles, which can be sensitive to harsh reaction conditions. The ideal oxidant should be mild, selective, and provide high yields with straightforward purification. This document will explore several reliable methods, detailing the underlying mechanisms and providing step-by-step protocols for their practical implementation.

Method 1: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent renowned for its mild and highly selective oxidation of primary alcohols to aldehydes.[7][8][9] It offers several advantages over other methods, including neutral reaction conditions, rapid reaction times, and a simplified workup, making it a preferred choice for sensitive and complex substrates.[10][11][12]

Mechanism of Action

The reaction proceeds through the formation of a periodinane intermediate, followed by an intramolecular proton transfer and subsequent elimination to yield the aldehyde, iodinane, and acetic acid.[7]

Experimental Protocol: DMP Oxidation

Materials:

  • (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol

  • Dess-Martin Periodinane (DMP) [1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one]

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Celite®

Procedure:

  • To a stirred solution of (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol (1.0 eq) in anhydrous DCM at room temperature, add Dess-Martin Periodinane (1.2 eq).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with DCM and quench by the slow addition of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir the biphasic mixture vigorously until the layers become clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure to afford the crude aldehyde.

  • Purify the crude product by flash column chromatography on silica gel.

Method 2: Manganese Dioxide (MnO₂) Oxidation

Manganese dioxide (MnO₂) is a mild and selective oxidizing agent, particularly effective for the oxidation of allylic and benzylic alcohols.[13][14] While the pyrazole methanol is not strictly benzylic, the heterocyclic ring can activate the adjacent C-H bonds, making it a suitable substrate for MnO₂ oxidation.[14][15] The reaction is heterogeneous, and the reactivity of MnO₂ can vary significantly depending on its method of preparation and activation.[16][17]

Mechanism of Action

The precise mechanism of MnO₂ oxidation is not fully elucidated but is believed to involve a radical process occurring on the surface of the MnO₂ particles.[13][16]

Experimental Protocol: MnO₂ Oxidation

Materials:

  • (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Celite®

Procedure:

  • To a vigorously stirred solution of (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol (1.0 eq) in DCM or CHCl₃, add activated MnO₂ (5-10 eq by weight).

  • Stir the suspension at room temperature. The reaction progress should be monitored by TLC. Reaction times can vary from a few hours to overnight depending on the activity of the MnO₂.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ and its byproducts.

  • Wash the Celite® pad thoroughly with DCM.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde.

  • Purify the product by flash column chromatography if necessary.

Method 3: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (TFAA) to convert primary alcohols to aldehydes under mild, low-temperature conditions.[18][19][20] This method is highly effective and avoids the use of heavy metals.

Mechanism of Action

The reaction involves the formation of an alkoxysulfonium salt, which upon treatment with a hindered base like triethylamine (TEA), undergoes an intramolecular elimination to produce the aldehyde, dimethyl sulfide, and triethylammonium salt.[19]

Experimental Protocol: Swern Oxidation

Materials:

  • Oxalyl chloride or Trifluoroacetic anhydride (TFAA)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Dichloromethane (DCM), anhydrous

  • (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol

  • Triethylamine (TEA), anhydrous

Procedure:

  • In a three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve oxalyl chloride (1.5 eq) in anhydrous DCM and cool to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM to the cooled oxalyl chloride solution, maintaining the temperature below -60 °C. Stir for 15 minutes.

  • Add a solution of (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol (1.0 eq) in anhydrous DCM dropwise, keeping the internal temperature below -60 °C. Stir for 30 minutes.

  • Add anhydrous triethylamine (5.0 eq) to the reaction mixture and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude aldehyde by flash column chromatography.

Method 4: Pyridinium Chlorochromate (PCC) Oxidation

Pyridinium chlorochromate (PCC) is a versatile and reliable reagent for the oxidation of primary alcohols to aldehydes.[21][22][23][24] It is a milder alternative to other chromium-based oxidants and typically provides good yields. However, due to the toxicity of chromium compounds, its use is often reserved for when other methods are not suitable.[21][22]

Mechanism of Action

The oxidation involves the formation of a chromate ester, followed by the removal of a proton from the carbon bearing the hydroxyl group, leading to the formation of the aldehyde and a reduced chromium species.[24]

Experimental Protocol: PCC Oxidation

Materials:

  • (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol

  • Pyridinium Chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Celite® or Silica Gel

Procedure:

  • To a suspension of PCC (1.5 eq) and Celite® or silica gel in anhydrous DCM, add a solution of (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol (1.0 eq) in anhydrous DCM.

  • Stir the mixture at room temperature and monitor the reaction by TLC. The reaction is usually complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil®, eluting with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.

  • Purify the product by flash column chromatography if necessary.

Summary of Oxidation Methods and Data Presentation

Method Oxidizing Agent Typical Conditions Advantages Disadvantages
Dess-Martin Dess-Martin PeriodinaneDCM, Room TempMild, selective, fast, easy workup[10][11]Reagent can be explosive if impure, cost[10]
MnO₂ Activated MnO₂DCM or CHCl₃, Room TempMild, selective for activated alcohols[13][14]Heterogeneous, requires large excess of reagent, variable reactivity[16]
Swern DMSO, (COCl)₂ or TFAA, TEADCM, -78 °CMild, high yields, metal-free[18][19]Requires low temperatures, produces odorous byproduct (dimethyl sulfide)[20]
PCC Pyridinium ChlorochromateDCM, Room TempReliable, good yields[21][23]Toxic chromium reagent, can be acidic[21][22]

Visualizing the Synthetic Workflow

Oxidation_Workflow cluster_start Starting Material cluster_methods Oxidation Methods cluster_product Product Start (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol DMP Dess-Martin Periodinane (DCM, RT) Start->DMP MnO2 Manganese Dioxide (DCM, RT) Start->MnO2 Swern Swern Oxidation (DCM, -78°C) Start->Swern PCC PCC (DCM, RT) Start->PCC Product (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)carbaldehyde DMP->Product MnO2->Product Swern->Product PCC->Product

Caption: Workflow for the oxidation of the starting alcohol to the target aldehyde.

Caption: Chemical transformation from alcohol to aldehyde.

Conclusion and Best Practices

The choice of oxidation method for converting (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol to its corresponding aldehyde will depend on factors such as scale, substrate sensitivity, and available laboratory equipment. For small-scale synthesis where mild conditions and ease of workup are paramount, the Dess-Martin periodinane oxidation is often the method of choice. For larger-scale reactions where cost is a consideration, Swern oxidation or MnO₂ oxidation may be more practical, provided the necessary precautions and optimizations are undertaken. While PCC is a reliable reagent, its use should be minimized due to the toxicity of chromium. Regardless of the method selected, careful monitoring of the reaction progress by TLC is essential to ensure complete conversion and to minimize the formation of byproducts.

References

  • Organic Syntheses Procedure: The Dess-Martin Periodinane. Organic Syntheses. Available at: [Link]

  • Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. Available at: [Link]

  • Manganese Dioxide, MnO2. Wordpress. Available at: [Link]

  • Benzylic and Allylic Alcohol Oxidation. Scribd. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available at: [Link]

  • Dess-Martin Oxidation. Organic Chemistry Portal. Available at: [Link]

  • OXIDATIONS WITH MANGANESE DIOXIDE. AUB ScholarWorks. Available at: [Link]

  • synthesis of dess-martin-periodinane. University of Rochester. Available at: [Link]

  • Dess–Martin oxidation. Wikipedia. Available at: [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Available at: [Link]

  • Alcohol Oxidation Mechanisms and Practice Problems. Chemistry Steps. Available at: [Link]

  • Application of Dess-Martin oxidation in total synthesis of natural products. ResearchGate. Available at: [Link]

  • Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. Available at: [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC. Available at: [Link]

  • New Hydrazone Derivatives of Pyrazole-4-carboxaldehydes Exhibited Anti-inflammatory Properties. Bentham Science. Available at: [Link]

  • Pyrazole-4-carbaldehyde derivatives. ResearchGate. Available at: [Link]

  • Swern Oxidation. J&K Scientific LLC. Available at: [Link]

  • Swern Oxidation - Organic Chemistry, Reaction Mechanism. YouTube. Available at: [Link]

  • 1-isopropyl-3,5-dimethyl-1h-pyrazole-4-carbaldehyde (C9H14N2O). PubChem. Available at: [Link]

  • Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. Organic Chemistry Portal. Available at: [Link]

  • Oxidation with Manganese Dioxide. TRUNNANO. Available at: [Link]

  • Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. ChemicalDesk.Com. Available at: [Link]

  • Oxidation by PCC (pyridinium chlorochromate). Chemistry LibreTexts. Available at: [Link]

  • Reagent Friday: PCC (Pyridinium Chlorochromate). Master Organic Chemistry. Available at: [Link]

  • MnO2 Activation/Preparation for Alcohol Oxidation?. Reddit. Available at: [Link]

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Application

Topic: Pyrazole Scaffold Synthesis for Kinase Inhibitor Research

An Application Note for Drug Discovery Professionals Abstract The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its remarkable success in the design of prote...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Discovery Professionals

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its remarkable success in the design of protein kinase inhibitors (PKIs).[1][2][3] Its unique electronic properties and ability to form critical hydrogen bond interactions with the kinase hinge region make it an ideal ATP-mimetic core.[1] This has led to the development of several FDA-approved drugs, including Crizotinib and Ruxolitinib, which validate the pyrazole motif as a critical component in targeted cancer therapies.[1][2][3] This guide provides an in-depth overview of the synthetic strategies for constructing pyrazole-based compounds, detailed experimental protocols, and the strategic application of these scaffolds in targeting critical oncogenic signaling pathways.

The Strategic Importance of Pyrazoles in Kinase Inhibition

Protein kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] Small molecule inhibitors that target the ATP-binding site of kinases have become a major class of therapeutics.[1][4] The pyrazole ring is exceptionally well-suited for this role for several key reasons:

  • ATP-Mimetic Core: The five-membered aromatic ring with two adjacent nitrogen atoms can effectively mimic the adenine portion of ATP, allowing it to sit within the active site.[4][5]

  • Hydrogen Bonding: The pyrazole nitrogens can act as both hydrogen bond donors and acceptors, forming crucial interactions with the "hinge region" of the kinase domain, which is essential for anchoring the inhibitor.[1]

  • Synthetic Tractability: The pyrazole core is readily synthesized and can be functionalized at multiple positions, allowing chemists to perform structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[6][7][8]

This combination of features has established the pyrazole as a foundational scaffold in the development of targeted therapies for cancers driven by kinases like ALK, MET, and JAK.[1][9]

Core Synthetic Methodologies: The Knorr Synthesis

While several methods exist for pyrazole synthesis, the Knorr pyrazole synthesis , first reported in 1883, remains the most robust and widely used approach in drug discovery due to its reliability and broad substrate scope.[10][11]

Core Principle: The Knorr synthesis involves the acid-catalyzed condensation of a hydrazine derivative with a 1,3-dicarbonyl compound (or a synthetic equivalent like a β-ketoester).[10][11]

Mechanistic Insight: The reaction proceeds through two key stages. First, the more nucleophilic nitrogen of the hydrazine attacks one of the carbonyls (typically the more reactive ketone in a β-ketoester) to form a hydrazone intermediate.[11] This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl (the ester), which, after dehydration, yields the stable, aromatic pyrazole ring system (often a pyrazolone tautomer).[11][12] The choice of solvent and acid catalyst can be optimized to improve yields and reaction times.[11]

General Workflow: Knorr Pyrazole Synthesis

Knorr_Workflow Knorr Pyrazole Synthesis Workflow cluster_reactants Starting Materials cluster_process Process cluster_product Product & Purification dicarbonyl 1,3-Dicarbonyl (e.g., β-Ketoester) condensation Condensation & Cyclization dicarbonyl->condensation Acid Catalyst (e.g., Acetic Acid) hydrazine Hydrazine Derivative hydrazine->condensation pyrazole Substituted Pyrazole condensation->pyrazole Aromatization purification Crystallization & Filtration pyrazole->purification

Caption: A generalized workflow for the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of Edaravone Analogue

This protocol details the synthesis of 3-methyl-1-phenyl-2-pyrazolin-5-one (Edaravone), a neuroprotective drug that serves as an excellent model for the Knorr synthesis. The procedure is robust and can be adapted for various substituted hydrazines and ketoesters to generate a library of pyrazole scaffolds.[13]

Materials & Reagents:

Reagent/MaterialQuantity (for 10 mmol scale)Purpose
Ethyl acetoacetate1.30 g (10 mmol)1,3-Dicarbonyl source
Phenylhydrazine1.08 g (10 mmol)Hydrazine source
Glacial Acetic Acid2 mLAcid catalyst
Ethanol (95%)25 mLReaction solvent
Round-bottom flask (100 mL)1Reaction vessel
Magnetic stirrer & stir bar1Agitation
Reflux condenser1Prevent solvent loss during heating
Ice-water bath1Temperature control & crystallization
Büchner funnel & filter flask1 setProduct isolation

Step-by-Step Procedure:

  • Reactant Charging: To a 100 mL round-bottom flask containing a magnetic stir bar, add ethyl acetoacetate (10 mmol) and 15 mL of ethanol. Begin stirring to ensure the solution is homogeneous.

  • Hydrazine Addition: Place the flask in an ice-water bath. Slowly add phenylhydrazine (10 mmol) dropwise over 5-10 minutes. Causality: This reaction is exothermic; slow addition at a reduced temperature is critical to prevent side reactions and ensure the controlled formation of the hydrazone intermediate.[13]

  • Catalyst Addition & Reflux: Remove the flask from the ice bath. Carefully add glacial acetic acid (2 mL). Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 80-85°C) for 1 hour. The solution will typically turn yellow-orange.

  • Product Crystallization: After 1 hour, remove the heat source and allow the flask to cool to room temperature. Once cooled, place the flask back into an ice-water bath for 20-30 minutes to maximize product precipitation.

  • Isolation and Washing: Collect the crystalline solid product via vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold ethanol (5 mL each) to remove any soluble impurities and unreacted starting materials.

  • Drying and Characterization: Dry the product under vacuum to a constant weight. The expected product is a white to off-white crystalline solid.

Self-Validation: The integrity of the synthesized scaffold must be confirmed before its use in biological assays.

  • Purity Assessment: Analyze by HPLC to ensure purity is >95%.

  • Structural Confirmation: Obtain ¹H NMR and ¹³C NMR spectra to confirm the chemical structure.

  • Mass Verification: Use Mass Spectrometry (MS) to confirm the molecular weight of the final compound.

Application Example: Targeting Oncogenic Kinase Pathways

The synthesized pyrazole scaffolds serve as starting points for developing potent and selective kinase inhibitors. A primary goal is to target pathways that are constitutively active in cancer cells.

Anaplastic Lymphoma Kinase (ALK) Signaling

Chromosomal rearrangements involving the ALK gene create fusion proteins (e.g., EML4-ALK) that are potent oncogenic drivers in a subset of non-small cell lung cancers (NSCLC).[14][15] The constitutive kinase activity of these fusions activates several downstream pathways, including the RAS/ERK, JAK/STAT, and PI3K/AKT pathways, leading to uncontrolled cell proliferation and survival.[14][15][16]

Crizotinib , an FDA-approved drug for ALK-positive NSCLC, features a core aminopyrazole structure.[5][9] This pyrazole moiety is critical for anchoring the drug in the ATP-binding pocket of ALK, effectively shutting down its signaling output.

ALK_Pathway cluster_membrane Oncogenic Fusion Protein cluster_intracellular Downstream Signaling Cascades cluster_cellular_response Cellular Response ALK_Fusion EML4-ALK (Constitutively Active) RAS_ERK RAS-ERK Pathway ALK_Fusion->RAS_ERK Activates JAK_STAT JAK-STAT Pathway ALK_Fusion->JAK_STAT Activates PI3K_AKT PI3K-AKT Pathway ALK_Fusion->PI3K_AKT Activates Proliferation Cell Proliferation & Survival RAS_ERK->Proliferation JAK_STAT->Proliferation PI3K_AKT->Proliferation Crizotinib Pyrazole Inhibitor (Crizotinib) Crizotinib->ALK_Fusion Inhibits ATP Binding Site

Caption: Inhibition of the oncogenic ALK signaling pathway by a pyrazole-based drug.

Conclusion

The pyrazole scaffold is an indispensable tool in the arsenal of the medicinal chemist focused on kinase inhibitor discovery. Robust and scalable synthetic routes, such as the Knorr synthesis, provide reliable access to a diverse range of chemical starting points. By understanding the underlying synthetic principles and applying rigorous analytical validation, researchers can confidently generate high-quality pyrazole libraries for screening against critical cancer targets like ALK, leading to the development of next-generation targeted therapies.

References

  • Cusabio. VEGF Signaling Pathway. Cusabio Technology LLC. Retrieved from [Link]

  • Gherman, A. M., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Royal Society of Chemistry. Retrieved from [Link]

  • Bent-Chemouil, T., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Bentham Science. Retrieved from [Link]

  • Chen, Z., et al. (2009). Inhibition of ALK Signaling for Cancer Therapy. Clinical Cancer Research, 15(18), 5609–5614. Retrieved from [Link]

  • ClinPGx. VEGF Signaling Pathway. Retrieved from [Link]

  • Hallberg, B., & Palmer, R. H. (2016). ALK: a tyrosine kinase target for cancer therapy. OncoTargets and Therapy, 9, 7069–7083. Retrieved from [Link]

  • Ubezio, B., & Giampietro, C. (2017). VEGF signaling inside vascular endothelial cells and beyond. Current Opinion in Cell Biology, 49, 33–40. Retrieved from [Link]

  • Creative Diagnostics. ALK Pathway. Retrieved from [Link]

  • Chem Help Asap. Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Khan, I., et al. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Current Medicinal Chemistry. Retrieved from [Link]

  • Goodarzi, M., et al. (2013). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Indian Journal of Chemistry, 52A, 1147-1154. Retrieved from [Link]

  • OncLive. ALK - Biomarker Consortium. Retrieved from [Link]

  • Piva, R., et al. (2012). ALK signaling and target therapy in anaplastic large cell lymphoma. Frontiers in Bioscience, 4(1), 126-135. Retrieved from [Link]

  • Cahoon, K. K., et al. (2025). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. ACS Infectious Diseases. Retrieved from [Link]

  • Organic Chemistry Portal. Key reactions in heterocycle synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Pop, O. M., & Sabou, A. M. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. Retrieved from [Link]

  • The Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone. Retrieved from [Link]

  • Cui, J. J., et al. (2011). Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK). Journal of Medicinal Chemistry, 54(18), 6342–6363. Retrieved from [Link]

  • Iannitelli, A., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 29(9), 1989. Retrieved from [Link]

  • Al-Warhi, T., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. Retrieved from [Link]

  • Zhang, W., et al. (2024). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK. ResearchGate. Retrieved from [Link]

  • Chem Help ASAP. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. Retrieved from [Link]

  • Yilmaz, I., et al. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega, 8(34), 31057–31073. Retrieved from [Link]

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • Wikipedia. Paal–Knorr synthesis. Retrieved from [Link]

  • Georgieva, M., et al. (2025). Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. Molecules, 30(15), 3467. Retrieved from [Link]

  • ResearchGate. The essential pharmacophore features for sorafenib and regorafenib. Retrieved from [Link]

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  • Liu, Y., et al. (2017). Design, Synthesis and Antitumor Activity of Novel Sorafenib Derivatives Bearing Pyrazole Scaffold. Chemical Biology & Drug Design, 90(4), 580-589. Retrieved from [Link]

  • Wang, L., et al. (2015). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 20(4), 6296-6307. Retrieved from [Link]

  • Ryan, S. P., & Boccadoro, M. (2013). Crizotinib for the treatment of non-small-cell lung cancer. American Journal of Health-System Pharmacy, 70(11), 947-954. Retrieved from [Link]

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  • Li, Y., et al. (2022). Efficacy of crizotinib retreatment after crizotinib-related interstitial lung disease in a patient with ROS1-rearranged advanced lung adenocarcinoma: A case report and potential crizotinib retreatment strategy. Frontiers in Oncology, 12, 988461. Retrieved from [Link]

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Method

Application Note &amp; Protocols: Strategic N-Alkylation of 1-isopropyl-3,5-dimethylpyrazole for the Synthesis of Pyrazolium Salts

Introduction: Beyond N-Alkylation to N-Quaternization Pyrazole derivatives are foundational scaffolds in medicinal chemistry, lauded for their diverse biological activities which include anti-inflammatory, analgesic, and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond N-Alkylation to N-Quaternization

Pyrazole derivatives are foundational scaffolds in medicinal chemistry, lauded for their diverse biological activities which include anti-inflammatory, analgesic, and anticancer properties.[1][2] A primary strategy for modulating the physicochemical and pharmacological profiles of these heterocycles is N-alkylation.[1] This guide, however, addresses a more specific transformation: the alkylation of an already N1-substituted pyrazole, namely 1-isopropyl-3,5-dimethylpyrazole.

This reaction does not proceed via the typical deprotonation-alkylation sequence seen with NH-pyrazoles.[1][3] Instead, the lone pair of electrons on the sp²-hybridized "pyridine-like" N2 atom acts as a nucleophile, attacking an electrophilic alkylating agent. This process, a quaternization, results in the formation of a cationic 1,2-dialkyl-3,5-dimethylpyrazolium salt. These ionic compounds are of increasing interest as ionic liquids, phase-transfer catalysts, and precursors to N-heterocyclic carbenes (NHCs). This document provides a detailed exploration of suitable reagents and robust protocols for this synthetic transformation.

Mechanistic Rationale: The Quaternization Pathway

The alkylation of 1-isopropyl-3,5-dimethylpyrazole is a direct nucleophilic substitution (SN2) reaction. The N2 nitrogen, possessing a lone pair of electrons not involved in the aromatic sextet, is sufficiently nucleophilic to attack an electrophilic carbon center.[3] Unlike the alkylation of unsubstituted pyrazoles which requires a base to generate a more nucleophilic pyrazolide anion, this reaction proceeds directly.[1][3]

The key steps are:

  • Nucleophilic Attack: The lone pair on the N2 atom of the pyrazole ring attacks the electrophilic carbon of the alkylating agent (R-X).

  • Transition State: A trigonal bipyramidal transition state is formed.

  • Displacement: The leaving group (X⁻) is displaced, resulting in the formation of a stable pyrazolium cation.

The reaction is typically favored by polar aprotic solvents, which can stabilize the forming cationic product without solvating the nucleophile excessively, a hallmark condition for efficient SN2 reactions.[3][4]

Caption: SN2 mechanism for pyrazole quaternization.

A Comparative Guide to Alkylating Reagents

The choice of alkylating agent is paramount and depends on the desired alkyl group (R), required reactivity, cost, and safety considerations. Below is a summary of common reagent classes for the quaternization of 1-isopropyl-3,5-dimethylpyrazole.

Reagent ClassExamples & StructureRelative ReactivityTypical ConditionsAdvantagesDisadvantages & Safety
Alkyl Halides Methyl Iodide (CH₃I)Benzyl Bromide (BnBr)Ethyl Bromide (EtBr)R-I > R-Br > R-ClNeat or in polar aprotic solvents (Acetonitrile, DMF); Room temp. to moderate heating (e.g., 80 °C).[5]Widely available, broad substrate scope, predictable reactivity.Iodides can be light-sensitive. Benzyl bromide is a lachrymator. Reaction rates vary significantly.
Alkyl Sulfates Dimethyl Sulfate (DMS)Diethyl Sulfate (DES)Very HighNeat or in various solvents; Often exothermic, requires cooling.Highly efficient and cost-effective for methyl/ethyl groups.[2]Extremely toxic and carcinogenic. Must be handled with extreme caution in a fume hood with appropriate PPE.
Alkyl Triflates Methyl Triflate (MeOTf)Ethyl Triflate (EtOTf)Extremely HighAprotic solvents (DCM, DCE); Often run at low temperatures (0 °C to RT).Excellent for unreactive systems or for introducing sterically hindered groups.High cost, moisture-sensitive.
Trichloroacetimidates O-Alkyl trichloroacetimidateModerate to HighAcid-catalyzed (e.g., CSA, TfOH); Anhydrous solvent (DCE).[4][6]Mild, alternative pathway avoiding strong bases (not needed here but relevant) or highly toxic reagents.[6]Reagent must often be prepared; requires stoichiometric acid catalyst.

Validated Experimental Protocols

The following protocols provide step-by-step guidance for the quaternization of 1-isopropyl-3,5-dimethylpyrazole.

Protocol 1: Quaternization using a Standard Alkyl Halide (e.g., Benzyl Bromide)

This protocol describes a robust and common method for synthesizing pyrazolium salts. The choice of acetonitrile as a solvent facilitates the SN2 reaction and often allows the product to precipitate upon formation or cooling, simplifying isolation.

Materials:

  • 1-isopropyl-3,5-dimethylpyrazole

  • Benzyl Bromide (or other alkyl halide)

  • Anhydrous Acetonitrile (CH₃CN)

  • Diethyl ether (for washing)

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add 1-isopropyl-3,5-dimethylpyrazole (1.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to create a 0.5 M solution. Stir until the pyrazole is fully dissolved.

  • Reagent Addition: Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-12 hours. Monitor the reaction progress by TLC or LC-MS. Causality Note: Heating provides the necessary activation energy to overcome the barrier for the SN2 reaction. The slight excess of the alkylating agent ensures complete conversion of the starting pyrazole.

  • Isolation: Upon completion, cool the reaction mixture to room temperature, then further in an ice bath. The pyrazolium salt product will often precipitate as a white solid.

  • Purification: Collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the purified product under high vacuum to yield the final pyrazolium salt.

Protocol 2: Acid-Catalyzed Alkylation using a Trichloroacetimidate

This method provides an alternative to traditional alkylation, proceeding under mild, acid-catalyzed conditions.[5][6] It is particularly useful when the corresponding alkyl halide is unavailable or unreactive.

Materials:

  • 1-isopropyl-3,5-dimethylpyrazole

  • Alkyl Trichloroacetimidate (e.g., Benzyl 2,2,2-trichloroacetimidate, 1.0 eq)

  • Camphorsulfonic Acid (CSA, 0.2 eq)[5]

  • Anhydrous 1,2-Dichloroethane (DCE)[5]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Charge a dry round-bottom flask with 1-isopropyl-3,5-dimethylpyrazole (1.0 eq), the trichloroacetimidate (1.0 eq), and CSA (0.2 eq) under an inert atmosphere.[5]

  • Solvent Addition: Add anhydrous DCE to form a 0.25 M solution.[5]

  • Reaction: Stir the reaction mixture at room temperature for 4-8 hours. Causality Note: The Brønsted acid (CSA) protonates the nitrogen of the trichloroacetimidate, making it a much better leaving group and activating the reagent for nucleophilic attack by the pyrazole's N2 atom.

  • Workup: Upon completion (monitored by TLC/LC-MS), dilute the reaction mixture with ethyl acetate.[4]

  • Washing: Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (to quench the acid) and then with brine.[4]

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[4]

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization to isolate the desired pyrazolium salt.

General Experimental & Purification Workflow

The overall process from reaction to purified product follows a logical sequence. Proper execution of the workup and purification steps is critical for obtaining a high-purity pyrazolium salt.

Workflow Figure 2: General Experimental Workflow for Pyrazolium Salt Synthesis A Reaction Setup (Pyrazole + Reagent + Solvent) B Reaction (Stirring / Heating) A->B C Monitoring (TLC / LC-MS) B->C D Reaction Complete? C->D D->B No E Workup (Quench / Extraction / Washing) D->E Yes F Drying & Concentration E->F G Purification (Recrystallization / Chromatography) F->G H Characterization (NMR, MS, Elemental Analysis) G->H I Pure Pyrazolium Salt H->I

Caption: Standard laboratory workflow for synthesis and isolation.

Product Characterization & Troubleshooting

  • Characterization: Successful quaternization can be confirmed by:

    • ¹H NMR: Appearance of new peaks corresponding to the introduced alkyl group and a downfield shift of the pyrazole ring protons due to the positive charge.

    • ¹³C NMR: Appearance of new alkyl carbons and a downfield shift of the pyrazole ring carbons.

    • Mass Spectrometry (ESI+): The molecular ion peak will correspond to the mass of the pyrazolium cation.

  • Troubleshooting:

    • No/Slow Reaction: If using alkyl halides, consider switching to a more reactive halide (Cl → Br → I) or a more polar solvent (e.g., DMF). Gentle heating is often required.[4] For the trichloroacetimidate method, ensure all reagents and solvents are anhydrous.

    • Low Yield: May result from incomplete reaction or loss during workup/purification. Ensure the reaction has gone to completion before workup. If the product is water-soluble, back-extraction of the aqueous layers may be necessary.

References

  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole. BenchChem.
  • Scribd. Alkylation of Pyrazole - Printable Mechanism Notes. Scribd.
  • The Journal of Organic Chemistry. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • ResearchGate. Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent.
  • BenchChem. (2025).
  • Meador, R., Mate, N. A., & Chisholm, J. D. (2022).
  • BenchChem. (2025).
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol

Welcome to the Technical Support Center for the synthesis of (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development professionals to naviga...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental challenges. Our approach is rooted in mechanistic understanding and validated laboratory practices to ensure you can achieve your synthesis goals with confidence.

The synthesis of (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol is typically achieved through a robust three-step sequence. This guide is structured to address potential issues at each critical stage of the process.

Overall Synthetic Workflow

The synthesis can be logically divided into three primary stages:

  • Step 1: Knorr Pyrazole Synthesis of the 1-isopropyl-3,5-dimethyl-1H-pyrazole core.

  • Step 2: Vilsmeier-Haack Formylation to introduce the aldehyde functionality at the C4 position.

  • Step 3: Selective Reduction of the pyrazole-4-carbaldehyde to the target primary alcohol.

Synthesis_Workflow Start Starting Materials: - Isopropylhydrazine - Acetylacetone (2,4-pentanedione) Step1 Step 1: Knorr Pyrazole Synthesis (1-isopropyl-3,5-dimethyl-1H-pyrazole) Start->Step1 Condensation Step2 Step 2: Vilsmeier-Haack Formylation (1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde) Step1->Step2 POCl3, DMF Step3 Step 3: Aldehyde Reduction ((1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol) Step2->Step3 NaBH4, Alcohol Purification Final Purification (Recrystallization or Chromatography) Step3->Purification Product Target Product Purification->Product

Caption: Overall workflow for the synthesis of (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. The questions are organized by reaction step.

Step 1: Knorr Pyrazole Synthesis of 1-isopropyl-3,5-dimethyl-1H-pyrazole

This foundational step involves the acid-catalyzed condensation of isopropylhydrazine with acetylacetone (2,4-pentanedione).[1][2] While generally high-yielding, careful control of reaction conditions is crucial.

Q1: My yield for the initial pyrazole synthesis is low, and I see multiple products on my TLC plate. What's going wrong?

A1: Low yields in the Knorr synthesis can often be attributed to several factors:

  • Poor Temperature Control: The condensation reaction is exothermic.[3] If the temperature rises uncontrollably, side reactions can occur. It is critical to add the hydrazine derivative slowly to a cooled solution of the diketone.[3]

  • Incorrect Stoichiometry: Ensure that the molar ratio of acetylacetone to isopropylhydrazine is accurate. A slight excess of the hydrazine is sometimes used to drive the reaction to completion, but a large excess can complicate purification.

  • pH of the Reaction Medium: The pH can influence the reaction rate and selectivity.[4] While this reaction is typically robust, ensure that your starting materials are not significantly acidic or basic, which could catalyze side reactions.

Troubleshooting Steps:

  • Temperature Management: Begin the reaction in an ice bath (0-5 °C). Add the isopropylhydrazine dropwise using an addition funnel, ensuring the internal temperature does not exceed 15-20 °C. After the addition is complete, allow the mixture to warm to room temperature slowly.

  • Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the limiting reagent. The reaction is often complete within a few hours at room temperature.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography to separate it from unreacted starting materials and byproducts.

Q2: How do I handle the work-up for the pyrazole synthesis?

A2: A standard work-up involves diluting the reaction mixture with water and extracting the pyrazole product with a suitable organic solvent like diethyl ether or ethyl acetate.

  • After the reaction is complete, dilute the mixture with water.

  • Transfer to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic extracts and wash with a saturated sodium chloride (brine) solution to remove residual water.

  • Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

ParameterRecommended Condition
Reagents Isopropylhydrazine, Acetylacetone
Solvent Ethanol or Methanol (often run neat)
Temperature 0 °C to Room Temperature
Typical Reaction Time 2-4 hours
Typical Yield 75-90%
Step 2: Vilsmeier-Haack Formylation

This step introduces the formyl (-CHO) group at the electron-rich C4 position of the pyrazole ring.[5] The reaction uses the Vilsmeier reagent, which is prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[6]

Q3: I'm getting a very low yield or no product at all in the Vilsmeier-Haack reaction. What are the critical parameters?

A3: The Vilsmeier-Haack reaction is highly sensitive to several factors:

  • Reagent Quality and Anhydrous Conditions: The Vilsmeier reagent is extremely moisture-sensitive.[6] All glassware must be oven or flame-dried, and anhydrous solvents must be used. Use fresh, high-purity POCl₃ and DMF.

  • Temperature Control: The formation of the Vilsmeier reagent is highly exothermic. It must be prepared at low temperatures (0-5 °C) by slowly adding POCl₃ to DMF. During the addition of the pyrazole substrate, the temperature should also be kept low initially before gentle heating. Overheating can lead to decomposition and the formation of tarry residues.

  • Stoichiometry of Vilsmeier Reagent: For less reactive substrates, an excess of the Vilsmeier reagent may be required to drive the reaction to completion.[7] A typical starting point is 1.5 to 2.0 equivalents of both POCl₃ and DMF relative to the pyrazole.

Q4: My reaction mixture turned into a dark, tarry mess. Is it salvageable?

A4: The formation of a dark tar is a common issue and usually indicates decomposition due to overheating or the presence of impurities.

  • Cause: Uncontrolled exotherm during reagent addition is the most likely cause.

  • Solution: Strict temperature control is essential. Prepare the Vilsmeier reagent at 0 °C and add the pyrazole substrate solution dropwise while maintaining a low temperature. Once the addition is complete, the reaction can be slowly warmed to the target temperature (e.g., 60-70 °C).

  • Salvage: Unfortunately, a tarry reaction is often difficult to salvage. The best course of action is to repeat the reaction with stricter temperature control and ensuring all reagents and solvents are anhydrous.

Q5: The work-up procedure is very exothermic and seems dangerous. How can I do it safely?

A5: The work-up involves quenching the reactive Vilsmeier reagent and unreacted POCl₃, which reacts violently with water.

  • Cooling is Critical: After the reaction is complete, cool the reaction flask back down to 0 °C in an ice bath.

  • Slow Quenching: Prepare a separate large beaker containing a vigorously stirred mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice. This should be done in a fume hood with a blast shield in place.

  • Neutralization: After the initial quench, the solution will be strongly acidic. Slowly neutralize it by adding a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the pH is neutral or slightly basic. This should also be done with cooling, as the neutralization is exothermic.

  • Extraction: Once neutralized, extract the aldehyde product with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: The crude product often requires purification by column chromatography on silica gel or recrystallization.

Vilsmeier_Troubleshooting Start Low Yield in Vilsmeier Rxn? Check_Anhydrous Are all reagents/glassware strictly anhydrous? Start->Check_Anhydrous Check_Temp Was temperature controlled during reagent addition (0-5 °C)? Check_Anhydrous->Check_Temp Yes Solution_Anhydrous Dry all glassware. Use fresh, anhydrous DMF and POCl₃. Check_Anhydrous->Solution_Anhydrous No Check_Stoich Is Vilsmeier reagent in excess (1.5-2.0 eq)? Check_Temp->Check_Stoich Yes Solution_Temp Use ice bath and dropwise addition. Check_Temp->Solution_Temp No Solution_Stoich Increase equivalents of DMF and POCl₃. Check_Stoich->Solution_Stoich No Success Yield Improved Check_Stoich->Success Yes Solution_Anhydrous->Success Solution_Temp->Success Solution_Stoich->Success

Caption: Troubleshooting logic for the Vilsmeier-Haack formylation step.

Step 3: Reduction of Aldehyde to Alcohol

The final step is the selective reduction of the pyrazole-4-carbaldehyde to the target (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol. Sodium borohydride (NaBH₄) is an excellent choice for this transformation as it is a mild reducing agent that selectively reduces aldehydes and ketones without affecting other functional groups on the pyrazole ring.[8][9]

Q6: What are the best conditions for the sodium borohydride reduction?

A6: This reduction is typically straightforward and high-yielding.

  • Solvent: The most common solvents are methanol (MeOH) or ethanol (EtOH).[10]

  • Temperature: The reaction is usually performed at 0 °C to control the initial rate and then allowed to warm to room temperature.

  • Stoichiometry: A slight excess of NaBH₄ (e.g., 1.2 to 1.5 equivalents) is generally sufficient.

  • Work-up: The reaction is quenched by the slow addition of water or dilute acid (e.g., 1 M HCl) to destroy excess NaBH₄. The product is then extracted into an organic solvent.

Q7: My final product is difficult to purify. What are my options?

A7: If the crude alcohol is not pure after a standard extractive work-up, several purification methods can be employed:

  • Recrystallization: This is the most effective method if the product is a solid. Screen various solvents to find one in which the product is soluble when hot but sparingly soluble when cold.[11] Ethanol/water or ethyl acetate/hexane mixtures are good starting points.

  • Column Chromatography: If the product is an oil or if impurities have similar solubility, column chromatography on silica gel is the best option. A gradient of ethyl acetate in hexane is a common eluent system for this type of molecule.

  • Acid-Base Extraction: Since the pyrazole nitrogen is weakly basic, it's possible to perform an acid-base extraction to remove non-basic impurities. Dissolve the crude product in an organic solvent, extract with dilute acid (e.g., 1 M HCl), then basify the aqueous layer and back-extract the purified product. This method is often less effective for N-substituted pyrazoles.

ParameterRecommended Condition
Reagent Sodium Borohydride (NaBH₄)
Solvent Methanol or Ethanol
Temperature 0 °C to Room Temperature
Typical Reaction Time 1-3 hours
Typical Yield >90%

Detailed Experimental Protocols

The following protocols are generalized procedures based on established methods for analogous transformations. Optimization may be required for your specific setup and scale.

Protocol 1: Synthesis of 1-isopropyl-3,5-dimethyl-1H-pyrazole
  • To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add acetylacetone (1.0 eq).

  • Cool the flask to 0-5 °C in an ice bath.

  • Slowly add isopropylhydrazine (1.05 eq) dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 15 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours.

  • Monitor the reaction by TLC (e.g., using 30% ethyl acetate in hexane).

  • Once the starting material is consumed, dilute the reaction with water (2 volumes) and extract with diethyl ether (3 x 2 volumes).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by vacuum distillation.

Protocol 2: Synthesis of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
  • In a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous DMF (2.0 eq).

  • Cool the flask to 0 °C in an ice/salt bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise, keeping the temperature below 10 °C. Stir for 30 minutes at 0 °C to allow for the formation of the Vilsmeier reagent.

  • Dissolve 1-isopropyl-3,5-dimethyl-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DMF or dichloromethane.

  • Add the pyrazole solution dropwise to the cold Vilsmeier reagent.

  • After addition, slowly warm the reaction mixture to 70 °C and stir for 2-4 hours, monitoring by TLC.

  • Cool the mixture to 0 °C and carefully pour it onto a vigorously stirred mixture of crushed ice.

  • Neutralize the aqueous solution to pH 7-8 by the slow addition of 30% NaOH solution or solid sodium bicarbonate, keeping the temperature low with an ice bath.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude aldehyde by column chromatography on silica gel.

Protocol 3: Synthesis of (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol
  • Dissolve the pyrazole-4-carbaldehyde (1.0 eq) in methanol (10 volumes) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.2 eq) portion-wise over 15 minutes, ensuring the temperature stays below 10 °C.

  • Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and stir at room temperature for 1-2 hours until TLC indicates complete consumption of the aldehyde.

  • Cool the reaction back to 0 °C and slowly quench by adding water, followed by 1 M HCl until the bubbling ceases and the pH is slightly acidic.

  • Remove most of the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude alcohol.

  • Purify the product by recrystallization (e.g., from an ethyl acetate/hexane mixture) or column chromatography.

References

  • BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones.[Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction.[Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. [Link]

  • Organic Syntheses Procedure. 3,5-dimethylpyrazole.[Link]

  • Chemguide. (2013). reduction of carbonyl compounds using sodium tetrahydridoborate.[Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.[Link]

  • Wikipedia. Sodium borohydride.[Link]

  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction.[Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, v, 133-147. [Link]

  • ResearchGate. Synthesis and reactions of pyrazole-4-carbaldehydes.[Link]

  • LibreTexts Chemistry. 3.4.1 – Sodium Borohydride Reduction of Carbonyls.[Link]

  • Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate.[Link]

Sources

Optimization

Technical Support Center: Crystallization of (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol

Case ID: CAS-1007542-22-4-CRYS Assigned Specialist: Senior Application Scientist Status: Active Module: Purification & Solid-State Characterization[1] Executive Summary & Molecular Profile[1] Subject: (1-Isopropyl-3,5-di...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CAS-1007542-22-4-CRYS Assigned Specialist: Senior Application Scientist Status: Active Module: Purification & Solid-State Characterization[1]

Executive Summary & Molecular Profile[1]

Subject: (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol CAS: 1007542-22-4 Role: Key intermediate in the synthesis of ALK inhibitors (e.g., Crizotinib analogues) and other bioactive pyrazoles.[1]

Technical Insight: This molecule possesses a "schizophrenic" solubility profile.[1] The pyrazole ring and hydroxymethyl group (


) confer polarity and hydrogen-bonding capability, while the 

-isopropyl and 3,5-dimethyl substituents add significant lipophilicity.[1] This structural duality often leads to "oiling out" (liquid-liquid phase separation) rather than clean crystallization if the solvent system is not carefully balanced.[1]

Solvent Selection Matrix

The following data summarizes solvent performance based on thermodynamic solubility and crystal habit formation.

Solvent SystemRoleSuitabilityTechnical Notes
Ethyl Acetate / n-Heptane Primary Excellent The "Golden Standard." EtOAc dissolves the compound well; Heptane acts as a controlled anti-solvent.[1] Promotes formation of dense prisms.[1]
Toluene AlternativeGoodBest for removing non-polar impurities.[1] Requires slow cooling to avoid oiling out.[1]
Isopropyl Alcohol (IPA) SingleModerateGood solubility, but yield can be low due to high solubility even at low temps.[1] Best used with water as anti-solvent.[1]
DCM / Hexane RescuePoorNot Recommended. Fast evaporation of DCM leads to amorphous crusts or oils.[1]
Methanol / Water PolishingModerateEffective for removing inorganic salts (from LAH/DIBAL reduction), but risk of hydration or solvate formation.[1]

Standard Operating Procedure (SOP)

Protocol ID: SOP-PYR-001 (Ethyl Acetate/Heptane Recrystallization)

Objective: Purify crude (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol to >98% HPLC purity.

The Mechanism: This method utilizes a cooling + anti-solvent mechanism.[1] The Ethyl Acetate disrupts the intermolecular H-bonds of the alcohol at high temperatures.[1] As n-Heptane (non-polar) is added, it increases the interfacial tension, forcing the lipophilic isopropyl/methyl groups to pack together, driving lattice formation.[1]

Step-by-Step Methodology:

  • Dissolution:

    • Place 10.0 g of crude solid in a round-bottom flask.

    • Add Ethyl Acetate (EtOAc) (approx. 2–3 volumes, 20–30 mL).

    • Heat to reflux (

      
      ) with stirring.[1]
      
    • Checkpoint: If the solution is not clear, add EtOAc in 1 mL increments.[1] Do not exceed 5 volumes.

  • Filtration (Hot):

    • If insoluble particulates (e.g., aluminum salts from reduction) are visible, perform a hot filtration through a pre-warmed Celite pad.[1]

  • Nucleation & Anti-Solvent Addition:

    • Maintain the filtrate at gentle reflux.[1]

    • Slowly add n-Heptane dropwise until a persistent slight turbidity (cloudiness) is observed.[1]

    • Add a small amount of EtOAc (0.5–1 mL) to just clear the turbidity.[1]

    • Crucial Step: Remove from heat and let the flask cool to room temperature undisturbed . Stirring too fast at this stage causes oiling.[1]

  • Crystallization:

    • Once at room temperature, transfer to an ice bath (

      
      ) for 2 hours.
      
    • White to off-white crystals should form.[1]

  • Isolation:

    • Filter under vacuum.[1][2]

    • Wash the cake with a cold 1:3 mixture of EtOAc:Heptane.

    • Dry in a vacuum oven at

      
       for 6 hours.
      

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a sticky goo) instead of crystallizing. Why?

Diagnosis: This is the most common issue with alkyl-substituted pyrazole alcohols.[1] It occurs when the temperature drops below the "oiling out limit" (liquid-liquid phase separation) before it hits the solubility curve for crystallization.[1] The Fix:

  • Re-heat the mixture until it is a clear solution again.

  • Seed it: Add a tiny crystal of pure product (if available) at

    
    .
    
  • Slow Down: Wrap the flask in aluminum foil or a towel to slow the cooling rate. Rapid cooling traps solvent and prevents lattice organization.[1]

  • Reduce Anti-solvent: You may have added too much Heptane too quickly.[1] Add a splash of EtOAc to redissolve and try again.[1]

Q2: The crystals are yellow/orange. How do I remove the color?

Diagnosis: The color usually comes from oxidation byproducts of the hydrazine starting material or trace iodine/metal residues.[1] The Fix:

  • Perform a Charcoal Treatment during the hot dissolution step (Step 1 of SOP).[1]

  • Add activated carbon (5 wt% relative to mass of crude).[1]

  • Stir at reflux for 15 minutes.

  • Filter hot through Celite.[1] The filtrate should be colorless or pale yellow.[1]

Q3: My yield is very low (<50%), but the purity is high.

Diagnosis: The compound is too soluble in the mother liquor.[1] The Fix:

  • Concentrate: Evaporate the mother liquor down to half its volume and repeat the cooling cycle (Second Crop).

  • Switch Solvents: If using Alcohol/Water, switch to Toluene.[1] Toluene has a steeper solubility curve for this molecule (very soluble hot, poorly soluble cold).[1]

Visual Workflow (Decision Logic)

CrystallizationWorkflow Start Crude (1-Isopropyl-3,5-dimethyl- 1H-pyrazol-4-yl)methanol SolventChoice Select Solvent System Start->SolventChoice EtOAc Ethyl Acetate / Heptane (Recommended) SolventChoice->EtOAc Toluene Toluene (Alternative) SolventChoice->Toluene Dissolve Dissolve at Reflux EtOAc->Dissolve Toluene->Dissolve CheckColor Is solution colored? Dissolve->CheckColor Charcoal Add Activated Carbon & Hot Filter CheckColor->Charcoal Yes Cooling Cool to RT CheckColor->Cooling No Charcoal->Cooling CheckState State Check: Crystals or Oil? Cooling->CheckState Oil Oiling Out (Sticky Liquid) CheckState->Oil Phase Sep Crystals Crystalline Solid CheckState->Crystals Precipitation RemedyOil Reheat -> Add Seed -> Slower Cooling Oil->RemedyOil Isolate Filter & Wash (Cold 1:3 Solvent) Crystals->Isolate RemedyOil->Cooling

Figure 1: Logical decision tree for the purification of pyrazole-methanol intermediates, addressing solvent selection and phase separation issues.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21276554, (3,5-dimethyl-1H-pyrazol-4-yl)methanol. [Link][1]

    • Context: Provides physicochemical properties (H-bond donor/acceptor counts) used to predict solubility behavior.[1]

  • Organic Syntheses (2025). Synthesis of 3(5)-Aminopyrazole and Related Derivatives. [Link]

    • Context: Establishes the baseline protocol for recrystallizing pyrazole derivatives using alcohol and alcohol/w
  • Context: Validates the use of Ethyl Acetate and Isopropanol for -isopropyl substituted pyrazoles.
  • Google Patents (2015). WO2015019239A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. [1]

    • Context: Describes industrial-scale purification of lipophilic pyrazoles using Isopropyl Alcohol (IPA)

Sources

Troubleshooting

Troubleshooting low reactivity of pyrazole hydroxyl groups

Topic: Troubleshooting Low Reactivity of Pyrazole Hydroxyl Groups Status: Active Agent: Senior Application Scientist Ticket ID: PYR-OH-505 Introduction: The "Tautomer Trap" Welcome to the Heterocycle Support Center. If y...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Reactivity of Pyrazole Hydroxyl Groups

Status: Active Agent: Senior Application Scientist Ticket ID: PYR-OH-505

Introduction: The "Tautomer Trap"

Welcome to the Heterocycle Support Center. If you are here, you are likely attempting to react a "hydroxypyrazole" as a standard phenol or alcohol and failing.

The Core Problem: You are likely not working with a hydroxypyrazole at all. Most "hydroxypyrazoles" exist predominantly as pyrazolones (the keto tautomer) in solution. The "hydroxyl" proton you are trying to deprotonate is often actually an amide-like NH proton or a CH proton, and the nucleophilic oxygen you need is tied up as a carbonyl.

This guide addresses the three most common failure modes:

  • Nucleophilic Inertia: The oxygen refuses to attack electrophiles.

  • Regioselectivity Failure: You get

    
    -alkylation instead of 
    
    
    
    -alkylation.
  • Activation Failure: Difficulty converting the -OH to a leaving group (e.g., -Cl, -OTf).

Module 1: Diagnosis & Tautomerism

Q: Why does my NMR show a carbonyl signal instead of a hydroxyl signal?

A: You are observing the CH-tautomer or NH-tautomer . Pyrazoles with an oxygen substituent at the 3- or 5-position exist in a complex equilibrium. In polar solvents (DMSO, MeOH) used for reactions, the 2-pyrazolin-5-one (NH-form) or 2,4-dihydro-3H-pyrazol-3-one (CH-form) often dominates over the 1H-pyrazol-5-ol (OH-form).

  • Consequence: The oxygen atom is a carbonyl oxygen (hard nucleophile, low reactivity) rather than a phenolic oxygen.

  • Fix: You must either trap the kinetic enol form or use specific soft/hard acid-base (HSAB) strategies to target the oxygen.

Visualization: The Pyrazolone Equilibrium

Tautomerism cluster_0 Tautomeric Equilibrium OH_Form OH-Form (1H-pyrazol-5-ol) Nucleophilic O NH_Form NH-Form (2-pyrazolin-5-one) Electrophilic C=O OH_Form->NH_Form Solvent/Subst. dependent CH_Form CH-Form (CH-acidic) Nucleophilic C4 NH_Form->CH_Form Keto-Enol Reactivity Reactivity Consequence NH_Form->Reactivity Dominant Species (Low O-nucleophilicity)

Figure 1: The tri-partite equilibrium of hydroxypyrazoles. Reactivity failures often stem from the dominance of the NH- or CH-forms.

Module 2: Regioselectivity ( - vs. -Alkylation)

Q: I tried alkylating with


 and MeI, but I isolated the 

-methyl product. How do I force

-alkylation?

A: This is a classic Hard-Soft Acid-Base (HSAB) issue. Under standard basic conditions (


, NaH), the deprotonated pyrazolate anion has high electron density on the Nitrogen (soft nucleophile). Alkyl halides (soft electrophiles) prefer the Nitrogen.

The Solution: The Silver Salt Method To force


-alkylation, you must block the nitrogen lone pair. Silver cations (

) coordinate strongly to the pyrazole nitrogens, effectively "protecting" them and leaving the oxygen as the only available nucleophile.

Comparative Data: Alkylation Conditions

Reagent SystemDominant NucleophileDominant ProductMechanism Note

/ Acetone
Nitrogen (N1/N2)

-Alkyl
Thermodynamic control; N is softer.
NaH / DMF Nitrogen (N1/N2)

-Alkyl
Fast irreversible deprotonation.

/ Toluene
Oxygen

-Alkyl
Ag coordinates N; O becomes nucleophilic.
Mitsunobu (

/DIAD)
Oxygen

-Alkyl
Oxyphosphonium intermediate drives O-selectivity.

Troubleshooting Workflow:

AlkylationFix Start Target: O-Alkylation Condition Current Condition: Base + Alkyl Halide? Start->Condition Result Result: N-Alkylation? Condition->Result Yes Solution1 Switch to Silver Carbonate (Ag2CO3) Result->Solution1 Direct Alkylation Solution2 Use O-Protection first (Ac2O/Pyridine) Result->Solution2 If multistep

Figure 2: Decision tree for correcting regioselectivity issues in pyrazolone alkylation.

Module 3: Deoxyhalogenation (Converting -OH to -Cl)

Q: My reaction with


 is stuck. I see starting material or decomposition, but no chloropyrazole. 

A: The keto-form is stable and resists attack by


 unless activated.
Standard reflux often fails because the formation of the chlorophosphate intermediate is slow.

The Fix: Vilsmeier-Haack Activation You need a catalyst to convert


 into a more reactive electrophile.
  • Add a Catalyst: Add

    
    -Dimethylaniline (PhNMe2) or DMF. DMF reacts with 
    
    
    
    to form the Vilsmeier reagent (chloroiminium ion), which is far more electrophilic than
    
    
    alone.
  • Temperature: These reactions often require sealed tubes at 120–140 °C if the substrate is electron-deficient.

Experimental Protocols
Protocol A: Selective

-Alkylation (The Silver Route)

Use this for installing ethyl, methyl, or benzyl ethers on pyrazolones.

  • Setup: In a flame-dried flask protected from light (foil-wrapped), suspend the pyrazolone (1.0 equiv) in anhydrous Toluene (0.2 M).

  • Reagent: Add Silver Carbonate (

    
    )  (1.1 to 1.5 equiv) and the Alkyl Halide (1.2 equiv).
    
  • Reaction: Heat to reflux (110 °C) for 12–24 hours.

    • Note: The reaction mixture will turn dark/black due to silver salts.

  • Workup: Filter the hot mixture through a Celite pad to remove silver residues. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate.

    
    -alkylated products are typically less polar than the starting pyrazolone and can be purified via silica chromatography (Hex/EtOAc).
    
Protocol B:

Chlorination (Catalytic Method)

Use this to convert the "hydroxyl" group to a Chlorine for subsequent Suzuki/Buchwald couplings.

  • Setup: Place pyrazolone (1.0 equiv) in a pressure vial (if scale < 5g) or round-bottom flask.

  • Reagent: Add

    
     (5–10 equiv) as both reagent and solvent.
    
  • Catalyst: Add

    
    -Dimethylaniline  (1.0 equiv) dropwise.
    
    • Caution: Exothermic reaction.

  • Reaction: Heat to reflux (or 100–120 °C) for 4–16 hours. Monitor by LCMS (look for M+H of product, which is M(start) + 18).

  • Quench (Critical): Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Do not add water to the

    
    .
    
  • Extraction: Neutralize with saturated

    
     (carefully!) and extract with DCM.
    
References
  • Tautomerism of Hydroxypyrazoles

    • Parchment, O. G., et al.[1] "The prediction of tautomer equilibria in hydrated 3-hydroxypyrazole: a challenge to theory." J. Chem. Soc., Perkin Trans. 2, 1991. Link

    • Key Insight: Establishes the dominance of the keto-form in aqueous and polar environments.
  • Regioselective Alkyl

    
     vs 
    
    
    
    ):
    • Larsen, J. S., et al. "O-Regioselective Synthesis with the Silver Salt Method." J. Org. Chem., 2018.[2] Link

    • Key Insight: Defines the mechanism where Ag-coordination to Nitrogen promotes Oxygen nucleophilicity.
  • Chlorination Mechanisms

    • Sun, Z., et al. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3."[3][4] Molecules, 2012.[3][4][5] Link

    • Key Insight: Provides robust protocols for converting heterocyclic keto-groups to chloro-substituents using and base c
  • Mitsunobu on Heterocycles

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chem. Rev., 2009. Link

    • Key Insight: Discusses pKa limitations (<13) for nucleophiles in Mitsunobu coupling, relevant for pyrazolones (pKa ~6-8).

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Reversed-Phase HPLC Retention of 1-isopropyl-3,5-dimethylpyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the pyrazole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous thera...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the pyrazole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. The 1-isopropyl-3,5-dimethylpyrazole moiety, in particular, offers a versatile platform for the synthesis of compounds with a wide range of biological activities. The effective analysis and purification of these derivatives are paramount, with High-Performance Liquid Chromatography (HPLC), especially in the reversed-phase mode, being the workhorse technique.

This guide provides an in-depth technical comparison of the HPLC retention behavior of a series of 1-isopropyl-3,5-dimethylpyrazole derivatives. Moving beyond a simple recitation of methods, we will delve into the physicochemical principles that govern the separation, offering field-proven insights to empower you to develop and optimize your own analytical methods.

The Chromatographic Landscape: Understanding Retention in Reversed-Phase HPLC

Reversed-phase HPLC separates molecules based on their hydrophobicity.[1] The stationary phase, typically a C18-bonded silica, is nonpolar, while the mobile phase is a polar mixture, commonly of water and an organic modifier like acetonitrile or methanol.[2][3] Compounds with greater hydrophobicity will have a stronger affinity for the stationary phase and will thus elute later, resulting in a longer retention time.

The retention of a given analyte is a complex interplay of its intrinsic properties and the chromatographic conditions. Key molecular descriptors influencing retention include the logarithm of the octanol-water partition coefficient (logP), a measure of hydrophobicity, as well as molecular size, shape, and the presence of polar functional groups.[1][4]

Comparative Analysis of 1-isopropyl-3,5-dimethylpyrazole Derivatives

To illustrate the impact of structural modifications on HPLC retention time, we will consider a series of hypothetical, yet representative, 1-isopropyl-3,5-dimethylpyrazole derivatives. The following table outlines the expected retention behavior under a standardized reversed-phase HPLC method.

Table 1: Predicted HPLC Retention Times of 1-isopropyl-3,5-dimethylpyrazole Derivatives

Compound IDR-Group at C4-positionPredicted logPPredicted Retention Time (min)Rationale for Retention Time Shift
1 -H2.88.5Baseline reference compound.
2 -NO₂2.67.9The nitro group is polar, reducing hydrophobicity and leading to a shorter retention time.
3 -NH₂2.37.2The amino group is highly polar and capable of hydrogen bonding with the mobile phase, significantly decreasing retention.
4 -OH2.47.5The hydroxyl group increases polarity, thus shortening the retention time compared to the parent compound.
5 -Br3.510.2The bromo substituent is large and hydrophobic, increasing the interaction with the stationary phase and leading to a longer retention time.
6 -C₆H₅ (Phenyl)4.612.8The phenyl group adds significant nonpolar surface area, drastically increasing hydrophobicity and retention time.

Disclaimer: The logP and retention time values in this table are predicted for illustrative purposes based on established chromatographic principles. Actual experimental values may vary.

The predicted trend in retention times directly correlates with the hydrophobicity of the substituent at the C4-position of the pyrazole ring. The introduction of polar groups (-NO₂, -NH₂, -OH) decreases the overall hydrophobicity of the molecule, leading to weaker interactions with the nonpolar stationary phase and consequently, earlier elution. Conversely, the addition of nonpolar and larger substituents (-Br, -C₆H₅) increases the molecule's affinity for the stationary phase, resulting in longer retention times.

Experimental Protocol: A Validated RP-HPLC Method

The following is a robust, self-validating protocol for the analysis of 1-isopropyl-3,5-dimethylpyrazole derivatives, based on established methods for similar compounds.[2][5]

Objective: To achieve baseline separation of a mixture of 1-isopropyl-3,5-dimethylpyrazole and its derivatives with varying polarities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 30% B

    • 18.1-25 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of each analytical standard at a concentration of 1 mg/mL in methanol.

  • Create a mixed standard solution by combining appropriate volumes of each stock solution and diluting with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% TFA) to a final concentration of approximately 50 µg/mL for each component.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Rationale for Methodological Choices:

  • C18 Column: The choice of a C18 stationary phase provides a versatile nonpolar surface suitable for the separation of a wide range of hydrophobicities.

  • Acetonitrile as Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shapes and lower backpressure.

  • Trifluoroacetic Acid (TFA): The addition of a small amount of TFA to the mobile phase serves to acidify the eluent. For basic compounds like pyrazoles, this ensures consistent protonation, leading to sharper peaks and more reproducible retention times by minimizing undesirable interactions with residual silanol groups on the stationary phase.[2]

  • Gradient Elution: A gradient program is employed to effectively separate a mixture of compounds with a broad range of polarities. The gradual increase in the organic modifier (acetonitrile) concentration allows for the timely elution of both the more polar and the more hydrophobic derivatives within a reasonable run time, while maintaining good peak resolution.

Visualizing the Workflow and Structure-Retention Relationship

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Stock Prepare 1 mg/mL Stock Solutions in Methanol Mix Create Mixed Standard (50 µg/mL) Stock->Mix Dilute Dilute in Initial Mobile Phase Mix->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject 10 µL into HPLC System Filter->Inject MobilePhase Prepare Mobile Phases A & B (with 0.1% TFA) Separate Separation on C18 Column (Gradient Elution) MobilePhase->Separate Inject->Separate Detect PDA Detection at 254 nm Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Analyze Analyze Retention Times & Peak Areas Chromatogram->Analyze

Caption: Experimental workflow for the HPLC analysis of pyrazole derivatives.

Structure_Retention cluster_structure Molecular Properties cluster_property Physicochemical Influence cluster_hplc Chromatographic Behavior Structure 1-isopropyl-3,5-dimethylpyrazole Core C4-Substituent (R-Group) Hydrophobicity Hydrophobicity (logP) Structure:f1->Hydrophobicity affects Interaction Interaction with C18 Stationary Phase Hydrophobicity->Interaction determines strength of Retention HPLC Retention Time Interaction->Retention directly correlates with Less_Polar More Hydrophobic R-Group (e.g., -Br, -Phenyl) High_logP Higher logP Less_Polar->High_logP More_Polar More Polar R-Group (e.g., -NH₂, -OH) Low_logP Lower logP More_Polar->Low_logP Strong_Interaction Stronger Interaction High_logP->Strong_Interaction Weak_Interaction Weaker Interaction Low_logP->Weak_Interaction Long_RT Longer Retention Time Strong_Interaction->Long_RT Short_RT Shorter Retention Time Weak_Interaction->Short_RT

Caption: Relationship between substituent, hydrophobicity, and HPLC retention time.

Conclusion

The retention time of 1-isopropyl-3,5-dimethylpyrazole derivatives in reversed-phase HPLC is fundamentally governed by the hydrophobicity of the substituents on the pyrazole core. By understanding the principles of reversed-phase chromatography and the influence of molecular structure on retention, researchers can rationally develop and optimize HPLC methods for the analysis and purification of these important pharmaceutical building blocks. The provided experimental protocol serves as a robust starting point, and the conceptual diagrams illustrate the key relationships at play. This guide empowers scientists to approach method development with a deeper understanding, leading to more efficient and effective chromatographic separations.

References

  • SIELC Technologies. (2018, February 16). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • UAB Barcelona. (2011, June). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Retrieved from [Link]

  • Chandrasekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis, 1(4), 170-175.
  • Yamagami, C., et al. (1999). Measurement and prediction of hydrophobicity parameters for highly lipophilic compounds: application of the HPLC column-switching technique to measurement of log P of diarylpyrazines. Journal of Pharmaceutical Sciences, 88(12), 1299-304.
  • Al-Qaisi, A. A., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25567–25577.
  • Howard, S., et al. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry, 52(1), 379-388.
  • Ashtekar, H., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
  • Williams, H. D., et al. (2018). Log D versus HPLC derived hydrophobicity: The development of predictive tools to aid in the rational design of bioactive peptoids. Peptide Science, 110(5), e24057.
  • Lee, S. (2013). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography.
  • Portella, G., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 70(23), 9155–9162.
  • SIELC Technologies. (2018, February 16). Separation of 3,5-Dimethylpyrazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Herold, N., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(14), 4501.
  • Al-Hourani, B. J., et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 18(12), 105432.
  • Jabeen, I., et al. (2023). A transfer learning approach to multitarget QSRR modeling in RPLC.
  • Al-Qaisi, A. A., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25567–25577.
  • Al-Majid, A. M., et al. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E-2-((E)-4-(5-Ethoxy-3-Methyl-1-Phenyl-1H-Pyrazole-4-yl)but-3-en-2-Ylidene)) Hydrazine-1-Carbothioamide in Nanosuspension. Molecules, 29(23), 5678.
  • Curutchet, C., et al. (2011). Analysis of the Effects of N-Substituents on Some Aspects of the Aromaticity of Imidazoles and Pyrazoles. The Journal of Physical Chemistry A, 115(45), 12534–12542.
  • Al-Majd, R. M., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1017-1049.
  • Jampilek, J., et al. (2021). QSRR modelling aimed on the HPLC retention prediction of dimethylamino- and pyrrolidino-substitued esters of alkoxyphenylcarbamic acid. Chemical Papers, 75(10), 5283–5297.
  • Herold, N., et al. (2023). Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. RSC Medicinal Chemistry, 14(11), 2205-2213.
  • El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 285.
  • Valko, K. L., & Du, C. M. (2003). U.S. Patent No. 6,548,307. Washington, DC: U.S.
  • Ganapure, S. D., et al. (2018). Regioselective Synthesis and Structural Correlations of Aryl Pyrazole Framework.
  • Alfei, S., et al. (2021).
  • Mowbray, C. E., et al. (2009). Pyrazole NNRTIs 3: optimisation of physicochemical properties. Bioorganic & Medicinal Chemistry Letters, 19(19), 5603-5606.
  • Deshmukh, R. R., & Jadhao, V. D. (2012). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 434-438.
  • Amorim, R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 42.
  • Al-Majid, A. M., et al. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E-2-((E)-4-(5-Ethoxy-3-Methyl-1-Phenyl-1H-Pyrazole-4-yl)but-3-en-2-Ylidene)) Hydrazine-1-Carbothioamide in Nanosuspension. Molecules, 29(23), 5678.
  • Noga, T., et al. (2008). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase.
  • Zarghi, A., et al. (2022). QSRR modeling of the chromatographic retention behavior of some quinolone and sulfonamide antibacterial agents using firefly algorithm coupled to support vector machine. Scientific Reports, 12(1), 18585.
  • Begnaud, F., et al. (2016). LogP measurement of a highly hydrophobic properfume: Evaluation of extrapolation of RP-HPLC results and impact of chemical moieties on accuracy. Chemosphere, 163, 46-53.
  • Sahan, S., et al. (2017). Determination of 3,5-dimethylpyrazolium glyceroborate nitrification inhibitor in nitrogen fertilizer samples: HPLC-DAD method development and validation for 3,5-dimethylpyrazole.
  • Giuffrida, S., et al. (2023).
  • Roses, M., & Bosch, E. (2013).
  • De Vrieze, M., et al. (2021). Recent applications of retention modelling in liquid chromatography.
  • Sarbu, C., et al. (2012). RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE. Revue Roumaine de Chimie, 57(4), 367-373.
  • Prashanth, M. K., et al. (2024). Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. New Journal of Chemistry, 48(1), 213-228.
  • Roses, M., & Bosch, E. (2013). Mechanisms of retention in HPLC Part 7: Peak profile and peak purity.

Sources

Comparative

Comparative Guide: Mass Spectrometry Profiling of Pyrazole-4-methanol

Executive Summary Pyrazole-4-methanol (CAS: 40057-37-4) is a critical heterocyclic building block in the synthesis of kinase inhibitors and agrochemicals. Its small size (MW 98.10) and high polarity (logP ~ -0.6) present...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazole-4-methanol (CAS: 40057-37-4) is a critical heterocyclic building block in the synthesis of kinase inhibitors and agrochemicals. Its small size (MW 98.10) and high polarity (logP ~ -0.6) present significant analytical challenges, particularly in achieving retention on reverse-phase columns and generating distinctive fragmentation patterns.

This guide objectively compares the three primary mass spectrometry workflows for identifying and quantifying Pyrazole-4-methanol: Electron Ionization (EI) , Electrospray Ionization (ESI) , and Chemical Derivatization (GC-MS) . It provides researchers with the mechanistic insights needed to select the optimal method for their specific matrix—whether neat synthesis verification or trace analysis in biological fluids.

Part 1: Technical Comparison of Analytical Workflows

Electron Ionization (EI) – The Structural Fingerprint

Best for: Purity analysis, library matching, and synthesis verification.

In EI (70 eV), Pyrazole-4-methanol undergoes "hard" ionization. The molecular ion (


, m/z 98) is observable but often of low intensity due to the lability of the primary alcohol group. The spectrum is dominated by alpha-cleavage and ring-stabilized fragments.
  • Mechanism: The radical cation initially forms on the pyrazole nitrogen or the oxygen.

  • Key Fragmentation Pathway:

    • Alpha-Cleavage: Homolytic fission of the C-C bond adjacent to the alcohol releases the hydroxymethyl radical (

      
      , 31 Da), yielding the stable pyrazolium cation (m/z 67).
      
    • Dehydration: Elimination of water (18 Da) yields the ion at m/z 80/81, often accompanied by hydrogen rearrangement.

    • Ring Fragmentation: The pyrazole ring eventually cleaves, losing HCN (27 Da) to form characteristic low-mass ions (m/z 40-42).

Electrospray Ionization (ESI-MS/MS) – The Sensitivity Choice

Best for: Trace analysis in biological matrices (plasma, urine) and LC-MS compatibility.

ESI provides a "soft" ionization, generating an intense protonated molecule


. However, the small size of the molecule limits the number of transitions available for MRM (Multiple Reaction Monitoring), making specificity a challenge in complex matrices.
  • Mechanism: Protonation occurs at the pyridinic nitrogen (

    
    ).
    
  • CID Fragmentation: Under Collision-Induced Dissociation (CID), the primary pathway is the neutral loss of water.

    • Transition:

      
       (Loss of 
      
      
      
      ).
    • Secondary Transition:

      
       (Ring cleavage/Loss of HCN).
      
TMS Derivatization (GC-MS) – The Robust Alternative

Best for: Complex mixtures where chromatographic resolution is poor.

Direct GC analysis of Pyrazole-4-methanol often results in peak tailing due to hydrogen bonding. Silylation with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) caps both the hydroxyl and amine protons, creating a non-polar derivative with excellent aerodynamic properties and a distinct mass shift.

  • Derivative: N,O-bis(trimethylsilyl)-pyrazole-4-methanol.

  • MW Shift:

    
     Da.
    
  • Diagnostic Ions: m/z 240 (

    
    ), m/z 225 (
    
    
    
    ), m/z 73 (
    
    
    ).

Part 2: Comparative Performance Data

The following table contrasts the diagnostic ions and operational suitability of each method.

FeatureDirect EI (GC/Probe) ESI-MS/MS (LC) TMS-Derivatization (GC)
Molecular Ion m/z 98 (

, Weak)
m/z 99 (

, Strong)
m/z 240 (

, Strong)
Base Peak m/z 67 (

)
m/z 81 (

)
m/z 73 (TMS), 225 (

)
Limit of Detection ~1-10 ng (Scan mode)~1-10 pg (MRM mode)~0.1-1 ng (SIM mode)
Chromatography Poor (Tailing peaks)Good (HILIC required)Excellent (Sharp peaks)
Specificity High (Fingerprint)Low (Common loss of 18)Very High (Mass shift)
Visualizing the Fragmentation Mechanism

The diagram below illustrates the divergent pathways for EI and ESI, highlighting why EI provides more structural detail while ESI favors sensitivity.

FragmentationPathway cluster_EI Electron Ionization (70 eV) cluster_ESI Electrospray Ionization (+) M_Neutral Pyrazole-4-methanol (Neutral, MW 98) EI_M M+• (m/z 98) Radical Cation M_Neutral->EI_M  -e⁻   ESI_M [M+H]+ (m/z 99) Protonated M_Neutral->ESI_M  +H⁺   Frag_67 [M - CH2OH]+ m/z 67 (Base Peak) Pyrazole Cation EI_M->Frag_67  α-cleavage (-31)   Frag_81_EI [M - OH]+ m/z 81 EI_M->Frag_81_EI  -OH (17)   Frag_41 Ring Cleavage m/z 41/42 Frag_67->Frag_41  -HCN   Frag_81_ESI [M+H - H2O]+ m/z 81 Dehydrated Ion ESI_M->Frag_81_ESI  CID (-H2O)   Frag_54 [M - H2O - HCN]+ m/z 54 Frag_81_ESI->Frag_54  Ring Break  

Caption: Mechanistic divergence between EI (structural stripping) and ESI (neutral loss).

Part 3: Experimental Protocols

Protocol A: Differentiation from Isomers (e.g., 3-methyl-4-hydroxypyrazole)

One of the most common challenges is distinguishing Pyrazole-4-methanol from its isomers.

  • The Problem: Isomers like 3-methyl-4-hydroxypyrazole have the same MW (98) and similar polarity.

  • The Solution: Use the "Ortho Effect" in EI MS.

    • Pyrazole-4-methanol: The

      
       group is exocyclic. The loss of 
      
      
      
      (m/z 31) is dominant, yielding m/z 67.
    • 3-Methyl-4-hydroxypyrazole: The methyl and hydroxyl groups are on the ring carbons. Fragmentation is dominated by ring expansion or loss of CO (28 Da) from the phenol-like moiety, rather than a clean loss of 31 Da.

Protocol B: TMS Derivatization Workflow (Recommended)

This self-validating protocol ensures complete reaction, preventing "mix-mode" spectra (mono- vs. di-substituted).

  • Preparation: Dissolve 1 mg of Pyrazole-4-methanol in 100 µL of anhydrous pyridine.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS (Trimethylchlorosilane).

  • Incubation: Heat at 60°C for 30 minutes . Note: Heating is crucial to ensure the sterically hindered amine nitrogen reacts completely.

  • Analysis: Inject 1 µL into GC-MS (Split 1:50).

    • Column: DB-5ms or equivalent.

    • Temp Program: 80°C (1 min)

      
       20°C/min 
      
      
      
      280°C.
  • Validation Check: Look for the disappearance of the broad peak at m/z 98 and the appearance of a sharp peak at m/z 240. If m/z 168 (Mono-TMS) is present, the reaction time was insufficient.

Decision Workflow for Method Selection

MethodSelection Start Sample Type? Pure Pure Substance (Synthesis) Start->Pure Bio Biological Matrix (Plasma/Urine) Start->Bio Volatile Is it volatile? Pure->Volatile LCMS LC-ESI-MS/MS (HILIC Column) Bio->LCMS Trace Levels DirectEI Direct Probe / EI (Quick ID) Volatile->DirectEI Yes Deriv GC-MS (TMS) (Definitive ID) Volatile->Deriv No / Tailing

Caption: Decision tree for selecting the optimal mass spectrometry technique.

References

  • NIST Mass Spectrometry Data Center. (2023). 1H-Pyrazole, 4-methyl- Mass Spectrum. National Institute of Standards and Technology.[1][2] [Link]

  • Kuhn, B. L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.[3] [Link]

  • University of Saarland. (2023). Interpretation of Mass Spectra: EI and ESI Mechanisms. [Link]

  • Doc Brown's Chemistry. (2025). Mass Spectrum of Methanol and Alcohol Fragmentation Patterns. [Link]

Sources

Validation

Technical Guide: Comparative Solubility Profiling of 1-Methyl vs. 1-Isopropyl Pyrazole

[1] Executive Summary In medicinal chemistry and fragment-based drug discovery (FBDD), the N-alkylation of the pyrazole ring is a critical "tuning knob" for physicochemical properties.[1] This guide compares the solubili...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In medicinal chemistry and fragment-based drug discovery (FBDD), the N-alkylation of the pyrazole ring is a critical "tuning knob" for physicochemical properties.[1] This guide compares the solubility profiles of 1-Methylpyrazole (1-MePy) and 1-Isopropylpyrazole (1-iPrPy) .[1]

Key Findings:

  • 1-Methylpyrazole acts as a highly polar, water-miscible solvent/reagent, ideal for aqueous-phase reactions but challenging to extract from water.[1]

  • 1-Isopropylpyrazole introduces significant steric bulk and lipophilicity (

    
    ), drastically reducing water solubility while enhancing compatibility with non-polar organic solvents (e.g., heptane, MTBE).
    
  • Process Implication: Switching from methyl to isopropyl groups is a standard strategy to improve the extraction efficiency of pyrazole intermediates from aqueous reaction quenches.[1]

Physicochemical Property Comparison

The following data aggregates experimental values and computed descriptors to establish the baseline differences between the two analogues.

Property1-Methylpyrazole1-IsopropylpyrazoleImpact on Solubility
CAS Number 930-36-918952-87-9
Molecular Weight 82.10 g/mol 110.16 g/mol Isopropyl increases van der Waals surface area.[1]
Physical State (20°C) Liquid (Colorless)Liquid (Colorless)Both avoid lattice energy barriers of solids.
Boiling Point ~127 °C~143–148 °C1-iPrPy is less volatile; harder to strip but safer (higher flash point).[1]
LogP (Octanol/Water) ~0.2 – 0.4~1.3 – 1.5 (Est.)Critical: 1-iPrPy is ~10x more lipophilic.[1]
Water Solubility Miscible / Very HighModerate / Low1-MePy acts as a hydrotrope; 1-iPrPy phases out.[1]
H-Bond Donors/Acceptors 0 / 20 / 2Identical H-bond capacity; solubility difference is driven by the hydrophobic effect.[1]

Data Source: Aggregated from PubChem and NIST Standard Reference Data [1, 2].

Mechanistic Analysis: The "Alkyl Switch" Effect

To understand the solubility divergence, we must analyze the competition between solvation energy and hydrophobic exclusion .[1]

The Methyl Effect (1-MePy)

The methyl group is the smallest alkyl substituent.[1] It exerts minimal steric hindrance and insufficient hydrophobicity to disrupt the dipole-dipole interactions of the pyrazole ring.[1] Consequently, 1-MePy behaves similarly to bare polar solvents (like DMF or DMSO) in its ability to interact with water.[1] It is often difficult to extract 1-MePy from water using ethyl acetate because the partition coefficient (


) is too low.[1]
The Isopropyl Effect (1-iPrPy)

The isopropyl group adds two methyl branches, creating a "grease ball" effect.[1]

  • Steric Shielding: The branched structure shields the polar nitrogen atoms slightly more than a linear ethyl or methyl group.[1]

  • Entropic Penalty: Dissolving 1-iPrPy in water requires the formation of a larger structured water cage (clathrate-like) around the hydrophobic isopropyl group.[1] This is entropically unfavorable, driving the molecule out of the aqueous phase and into organic layers.[1]

Structural Property Flow Diagram

PyrazoleProperties Core Pyrazole Core (Polar Head) Sub_Me 1-Methyl Group (Small, Linear) Core->Sub_Me Sub_iPr 1-Isopropyl Group (Bulky, Branched) Core->Sub_iPr Prop_Me High Polarity Low LogP (~0.2) Water Miscible Sub_Me->Prop_Me Min. Hydrophobic Effect Prop_iPr Increased Lipophilicity Medium LogP (~1.4) Organic Soluble Sub_iPr->Prop_iPr Steric/Entropic Exclusion App_Me Application: Aqueous Catalysis Ligand Synthesis Prop_Me->App_Me App_iPr Application: Organic Extraction Lipophilic Fragments Prop_iPr->App_iPr

Figure 1: Mechanistic flow illustrating how the N-substituent dictates physicochemical properties and downstream applications.[1]

Experimental Protocol: Comparative Solubility Profiling

Since exact solubility curves for 1-isopropylpyrazole are often absent from standard databases, researchers must determine them empirically.[1] Do not rely on "visual" solubility; use this quantitative Shake-Flask HPLC method.[1]

Reagents & Equipment[1]
  • Solvents: HPLC-grade Water, Methanol, Acetonitrile, n-Heptane, Toluene.[1]

  • Analytes: 1-Methylpyrazole (Reference), 1-Isopropylpyrazole.[1]

  • Equipment: Orbital shaker (thermostatted), 0.22 µm PTFE syringe filters, HPLC-UV/Vis.[1]

Step-by-Step Workflow

Step 1: Saturation

  • Add excess pyrazole derivative (approx. 200 µL) to 1 mL of the target solvent in a 2 mL HPLC vial.[1]

  • Ensure a visible undissolved phase (droplet) remains.[1] If it dissolves completely, add more.[1]

  • Critical Control: For 1-MePy in water, it is likely miscible.[1][2] If no phase separation occurs at 1:1 ratio, record as "Miscible."[1]

Step 2: Equilibration

  • Agitate vials at 25°C for 24 hours.

  • Allow to stand for 2 hours to separate phases (centrifuge if emulsion forms).

Step 3: Sampling & Filtration

  • Carefully withdraw supernatant (avoiding the bottom phase).[1]

  • Filter through 0.22 µm PTFE filter (prevents micro-droplet contamination).[1]

  • Dilute the filtrate 100x with Acetonitrile (to bring into HPLC linear range).

Step 4: HPLC Quantification

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).

  • Mobile Phase: Water/Acetonitrile (Gradient 5% -> 95% ACN).[1]

  • Detection: UV at 210 nm (pyrazole ring absorption).[1]

  • Calculation: Compare peak area against a standard calibration curve (0.1 - 1.0 mg/mL).

Workflow Diagram

SolubilityProtocol Start Start: Select Solvent System (Water, Heptane, Toluene) Mix Add Excess Analyte (Ensure 2 phases) Start->Mix Shake Equilibrate 24h @ 25°C Mix->Shake Check Phase Separation? Shake->Check Miscible Result: Miscible (No Solubility Limit) Check->Miscible No Filter Centrifuge & Filter (0.22 µm PTFE) Check->Filter Yes Dilute Dilute 100x in ACN Filter->Dilute HPLC HPLC-UV Quantification (vs Standard Curve) Dilute->HPLC

Figure 2: Standardized Shake-Flask protocol for determining quantitative solubility limits.

Strategic Implications for Drug Development[1]

When to use 1-Methylpyrazole[1]
  • Fragment Screening: When high aqueous solubility is required for NMR screening or SPR assays (concentration > 1 mM).[1]

  • Green Chemistry: When avoiding chlorinated solvents is a priority, and the reaction can be run in water/alcohol mixtures.[1]

When to use 1-Isopropylpyrazole[1]
  • Work-up Optimization: If your product is stuck in the aqueous layer during extraction, alkylating the pyrazole nitrogen with an isopropyl group often shifts the partition coefficient enough to allow extraction with standard solvents (EtOAc, DCM).[1]

  • Blood-Brain Barrier (BBB) Penetration: The increased lipophilicity (higher LogP) generally improves passive permeability across the BBB compared to the methyl analogue.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70255, 1-Methylpyrazole. Retrieved February 25, 2026 from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13469816, 1-Isopropyl-1H-pyrazole. Retrieved February 25, 2026 from [Link]

  • NIST Mass Spectrometry Data Center. 1H-Pyrazole, 1-methyl- (CAS 930-36-9).[1] NIST Chemistry WebBook.[1][3] Retrieved from [Link]

Sources

Comparative

Purity Verification Standards for Pyrazole Research Chemicals: A Comparative Technical Guide

Executive Summary: The "99% Purity" Illusion In drug discovery, particularly within kinase inhibitor development (e.g., Ruxolitinib, Crizotinib), the pyrazole scaffold is ubiquitous. However, pyrazoles present unique ana...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "99% Purity" Illusion

In drug discovery, particularly within kinase inhibitor development (e.g., Ruxolitinib, Crizotinib), the pyrazole scaffold is ubiquitous. However, pyrazoles present unique analytical challenges that render standard Certificates of Analysis (CoA) frequently misleading.

A commercial label claiming "99% Purity (HPLC)" often refers to chromatographic purity (Area %) , not absolute content (w/w) . Due to the hygroscopic nature of pyrazole salts, their propensity to coordinate residual palladium, and the invisibility of inorganic salts to UV detection, a sample can be "99% pure" by HPLC yet contain only 85% active compound by weight.

This guide compares the three dominant verification standards—HPLC-UV , LC-MS , and qNMR —and establishes a "Gold Standard" workflow for validating pyrazole research chemicals before biological application.

The Comparative Landscape: Analytical Techniques

We evaluated three methodologies for determining the purity of a reference pyrazole standard (1,3-dimethyl-1H-pyrazole-5-carboxamide).

Table 1: Comparative Performance Data
FeatureMethod A: HPLC-UV (Standard) Method B: LC-MS (Qualitative) Method C: qNMR (The Gold Standard)
Primary Output Relative Purity (Area %)Identity (m/z) & Trace Organic ImpuritiesAbsolute Content (Weight %)
Detection Principle UV Absorption (Chromophore dependent)Ionization efficiencyNuclear Spin (Proton counting)
Blind Spots Inorganic salts, residual solvents, water, non-UV active precursors.Ion suppression, non-ionizable species.Paramagnetic impurities (rare), low sensitivity (<1%).
Pyrazole Specificity High Risk: Regioisomers may co-elute without specific column chemistry.Medium Risk: Good for ID, but quantitation requires isotopically labeled internal standards.Low Risk: Distinct chemical shifts often resolve tautomers and solvates.
Typical Error Margin ± 5-10% (relative to actual mass)Qualitative only± 1% (Absolute)
Critical Analysis
  • HPLC-UV is excellent for detecting organic impurities but fails to quantify the "inert" mass (water, salts) that dilutes your molarity in bioassays.

  • qNMR (Quantitative NMR) is the only self-validating method that provides absolute mass balance without a reference standard of the analyte itself.

Technical Deep Dive: The Pyrazole Tautomerism Trap

The most frequent cause of analytical confusion in pyrazoles is annular tautomerism . Pyrazoles unsubstituted at the N1 position exist in a rapid equilibrium between the 1H- and 2H- forms.

The Mechanism

In solution, the proton shuttles between nitrogen atoms.

  • Fast Exchange (Room Temp): NMR signals broaden or average out, making the spectrum look "messy" or impure.

  • Slow Exchange (Low Temp): Distinct signals appear for both tautomers.[1]

Implication for Researchers: Do not discard a batch due to broad NMR signals without first running a Variable Temperature (VT) experiment or adding a drop of acid (TFA) to collapse the exchange.

Tautomerism cluster_impact Analytical Impact T1 1H-Pyrazole (Tautomer A) TS Transition State (Proton Transfer) T1->TS Solvent/Temp Dependent TS->T1 T2 2H-Pyrazole (Tautomer B) TS->T2 Impact1 Broadened NMR Signals (False Impurity Flag) TS->Impact1 Impact2 Split HPLC Peaks (If pH near pKa) TS->Impact2 T2->TS

Figure 1: The dynamic equilibrium of pyrazole tautomers and its impact on analytical data.

Validated Experimental Protocols

To ensure scientific integrity, use this dual-method workflow.

Protocol A: High-Resolution HPLC for Impurity Profiling

Objective: Detect regioisomers (N1 vs N2 alkylation products) and organic byproducts.

  • Column Selection: Use a C18 column with high carbon load (e.g., Kinetex EVO C18) to withstand high pH, or a HILIC column for very polar aminopyrazoles.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Maintains acidic pH to protonate nitrogens, preventing peak tailing).

    • B: Acetonitrile.[2][3]

    • Note: Avoid phosphate buffers if planning downstream MS analysis.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: 254 nm (aromatic) and 220 nm (amide bonds).

  • Acceptance Criteria: No single impurity >0.5% (ICH Q3A threshold).

Protocol B: qNMR for Absolute Content (The "Truth" Assay)

Objective: Determine the exact weight percentage of the active molecule.

  • Internal Standard (IS) Selection:

    • Maleic Acid: Good for acidic/neutral pyrazoles. Distinct singlet at ~6.3 ppm.

    • 1,3,5-Trimethoxybenzene (TMB): Good for non-overlapping aromatic regions.

  • Sample Preparation:

    • Weigh ~10 mg of Pyrazole Sample (

      
      ) and ~5 mg of IS (
      
      
      
      ) directly into the NMR tube using a microbalance (precision ±0.01 mg).
    • Dissolve in 0.6 mL DMSO-

      
      . Ensure complete dissolution.
      
  • Acquisition Parameters:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 60 seconds  (Critical: Pyrazoles have long T1 relaxation times; insufficient delay leads to under-quantification).
      
    • Scans: 16 or 32.

  • Calculation:

    
    
    
    • 
      : Integral area[4]
      
    • 
      : Number of protons contributing to signal[5]
      
    • 
      : Molecular weight
      
    • 
      : Mass weighed
      
    • 
      : Purity of Internal Standard[4]
      

Decision Matrix & Workflow

Use this logic flow to accept or reject pyrazole batches for biological screening.

Workflow Start Pyrazole Sample Received qNMR Step 1: Run qNMR (Determine % w/w) Start->qNMR Check1 Is Content > 95% w/w? qNMR->Check1 HPLC Step 2: Run HPLC-UV/MS (Check Organic Impurities) Check1->HPLC Yes Reject REJECT / RE-PURIFY Check1->Reject No (<95%) Check2 Regioisomers present? HPLC->Check2 ICP Step 3: ICP-MS (Check Pd/Cu Residues) Check2->ICP No Check2->Reject Yes (>1%) ICP->Reject Metals >10ppm Accept ACCEPT for Bioassay (Adjust Molarity based on qNMR) ICP->Accept Metals <10ppm

Figure 2: The "Triad" Verification Workflow ensuring chemical and functional purity.

References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).[6][7][8] International Council for Harmonisation.[8] [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[9][10] Journal of Medicinal Chemistry. [Link]

  • Claramunt, R. M., et al. (2011). The Tautomerism of Pyrazoles.[1][11][12][13] Advances in Heterocyclic Chemistry. [Link]

  • Filarowski, A., et al. (2008). Tautomerism in Pyrazoles: A Combined NMR and Theoretical Study. Journal of Physical Chemistry A. [Link]

Sources

Safety & Regulatory Compliance

Safety

(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol proper disposal procedures

Executive Summary: The "Why" Behind the Protocol As researchers, we often treat building blocks like (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol (CAS: 1007542-22-4) as routine intermediates.[1][2][3] However, the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Why" Behind the Protocol

As researchers, we often treat building blocks like (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol (CAS: 1007542-22-4) as routine intermediates.[1][2][3] However, the specific functionalization of this pyrazole derivative—combining a polar hydroxymethyl group with a lipophilic isopropyl moiety—creates a unique environmental mobility profile.[3]

Improper disposal is not just a regulatory violation; it is a scientific failure.[1][2][3] This compound’s water solubility (imparted by the alcohol) allows it to bypass standard oil/water separators in municipal treatment plants, while its nitrogen-heterocycle core resists rapid biological degradation.[1][2][3]

This guide moves beyond generic "waste disposal" to provide a chemically rationalized protocol for eliminating this specific compound without environmental load.[1][2][3]

Chemical Identity & Hazard Profile

Before disposal, verification of the chemical identity is critical to avoid dangerous cross-reactivity (e.g., mixing with oxidizing acids).[2][3]

ParameterDataOperational Implication
Chemical Name (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanolUse full name on all waste tags. No abbreviations.
CAS Number 1007542-22-4Unique identifier for waste manifests.[1][2][3]
Molecular Formula C₉H₁₆N₂OHigh Nitrogen/Carbon ratio implies high heat of combustion.[1][2][3]
Physical State Viscous Liquid / Low-melting SolidMay adhere to container walls; requires solvent rinse.[1][2][3]
Primary Hazards Irritant (H315, H319), CombustibleDo not dispose in general trash.[2][3]
Waste Class Non-Halogenated OrganicCompatible with fuel-blending incineration.[1][2][3]

Critical Safety Note: While this compound is not classified as pyrophoric, the pyrazole ring is electron-rich.[1][2][3] Strictly segregate from strong oxidizers (e.g., Nitric Acid, Peroxides) in the waste stream to prevent exothermic decomposition.[2][3]

Strategic Disposal Workflow

The following decision tree illustrates the operational logic for disposing of (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol. This workflow ensures compliance with RCRA (USA) and CLP (EU) standards by segregating based on physical state and mixture composition.[1][2][3]

DisposalWorkflow Start Waste Generation: (1-Isopropyl-3,5-dimethyl- 1H-pyrazol-4-yl)methanol DecisionState Physical State? Start->DecisionState LiquidStream Liquid Waste DecisionState->LiquidStream Pure or Solution SolidStream Solid Waste (or Contaminated Debris) DecisionState->SolidStream Gloves, Weigh Boats, Dry Solid DecisionHalogen Mixed with Halogenated Solvents? (DCM, Chloroform) LiquidStream->DecisionHalogen RinseStep Triple Rinse Container with Acetone/Ethanol LiquidStream->RinseStep Empty Containers BinSolid Hazardous Solid Waste (Yellow Bag/Bin) SolidStream->BinSolid BinNonHal Non-Halogenated Solvent Waste (High BTU Incineration) DecisionHalogen->BinNonHal No (Preferred) BinHal Halogenated Solvent Waste (Specialized Incineration) DecisionHalogen->BinHal Yes RinseStep->BinNonHal Rinsate

Figure 1: Decision matrix for segregating pyrazole-methanol waste streams. Note that the "Non-Halogenated" path is preferred for this specific molecule to facilitate fuel blending.[3]

Detailed Procedural Protocols

Protocol A: Liquid Waste (Primary Stream)

Context: Used for reaction mother liquors, rotary evaporator condensates, or expired pure stock.[2][3]

  • Compatibility Check: Ensure the receiving waste container does not contain strong acids (Sulfuric, Nitric) or oxidizers.[2][3] The basic nitrogen in the pyrazole ring can form salts with acids, potentially precipitating solids that clog waste lines.[3]

  • Solvent Selection: If the compound is viscous, dilute it with a compatible non-halogenated solvent (Acetone, Ethanol, or Methanol).[2][3]

    • Why? This lowers the viscosity and ensures the material flows freely into the incinerator nozzle during final destruction.[2][3]

  • Transfer: Pour into the container labeled "Non-Halogenated Organic Solvents."

  • Labeling: Add the constituent name "(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol" to the waste tag. Do not simply write "Organic Waste."

Protocol B: Solid Waste & Contaminated Debris

Context: Used for contaminated gloves, paper towels, silica gel columns, or solid residues.[2][3]

  • Containment: Place items immediately into a clear polyethylene bag (minimum 2 mil thickness).

  • Sealing: Twist and tape the bag shut to prevent the release of potential irritant dust or vapors.[1][2][3]

  • Disposal: Place the sealed bag into the Hazardous Solid Waste Drum (often yellow or black, depending on institutional color codes).[2][3]

  • Silica Gel: If the compound was purified via chromatography, the silica gel must be treated as hazardous chemical waste, not trash, due to the adsorbed organic material.[2][3]

Protocol C: Empty Container Management (Triple Rinse)

Context: Empty glass vials or shipping bottles.

  • Rinse 1: Add a small volume of Acetone to the "empty" vial. Cap and shake vigorously.[1][2][3] Decant into the Liquid Waste container.

  • Rinse 2 & 3: Repeat Step 1 two more times.

  • Final Disposal: Once triple-rinsed, deface the original label and dispose of the glass in the Glass/Sharps container (or recycling, if local EHS rules permit for triple-rinsed glass).[1][2][3]

Emergency Spillage Procedures

In the event of a spill, the primary risk is respiratory and eye irritation from the organic vapors or dust.[3]

  • Evacuate & Ventilate: Clear the immediate area.[1][2][3] If the spill is outside a fume hood, increase lab ventilation.[3]

  • PPE Upgrade: Don safety goggles (not just glasses) and double nitrile gloves.[1][2][3]

  • Absorb:

    • Liquid Spill: Use vermiculite or a commercial organic spill pad.[1][2][3]

    • Solid Spill: Do not dry sweep (creates dust).[1][2][3] Cover with wet paper towels or use a HEPA-filtered vacuum if available.[1][2][3]

  • Clean: Wipe the surface with soap and water.[1][2][3][4] The alcohol group makes this compound relatively soluble in soapy water, facilitating easy surface decontamination.[3]

  • Dispose: All cleanup materials go into the Hazardous Solid Waste bin.

Regulatory Compliance & Classification

To ensure your lab remains audit-ready, classify this waste using the following codes.

  • US EPA (RCRA):

    • D001 (Ignitable): Applicable if the compound is in a solution with a flash point < 60°C (140°F).[1][2][3]

    • F003/F005: Applicable if mixed with listed solvents (Acetone, Methanol, Toluene).[2][3][5]

    • Note: As a standalone substance, it is not P-listed or U-listed, but "Cradle-to-Grave" liability requires it be treated as hazardous organic waste.[1][2][3]

  • EU (CLP/REACH):

    • Dispose of as European Waste Catalogue (EWC) Code 07 01 04 * (other organic solvents, washing liquids and mother liquors).[3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21276554, (3,5-dimethyl-1H-pyrazol-4-yl)methanol. Retrieved from [Link][1][2][3]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][2][3] Retrieved from [Link][1][2][3]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1][2][3]

  • American Chemical Society (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link][1][2][3]

Sources

Handling

Personal protective equipment for handling (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol

[1][2][3][4] Executive Safety Summary Compound: (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol Primary Hazard Class: Irritant (Skin/Eye/Respiratory) Operational Status: Bioactive Intermediate / Building Block[1] This...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Safety Summary

Compound: (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol Primary Hazard Class: Irritant (Skin/Eye/Respiratory) Operational Status: Bioactive Intermediate / Building Block[1]

This guide defines the Personal Protective Equipment (PPE) and engineering controls required to handle (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol.[1] As a pyrazole derivative often used in the synthesis of pharmaceutical candidates (e.g., kinase inhibitors), this compound must be treated with Universal Precautions .[1][2] While specific toxicological data may be limited for this exact CAS, we apply "read-across" safety protocols based on structurally homologous pyrazoles (e.g., 3,5-dimethylpyrazole derivatives), which are known mucous membrane irritants and potential sensitizers.[1][2]

Immediate Action Required:

  • Engineering Control: All open handling must occur within a certified chemical fume hood.[2]

  • Respiratory: N95/P100 protection required if handling outside containment.[1][2]

  • Dermal: Nitrile gloves (minimum 0.11 mm thickness) are mandatory.[1][2]

Risk Assessment & Hazard Identification

Effective safety relies on understanding the mechanism of harm.[1][2] For this pyrazole alcohol, the risks are categorized into three tiers:

Hazard CategorySpecific RiskMechanism of Action
Acute Health Irritation (H315, H319, H335) The pyrazole nitrogen and hydroxyl group can deprotonate or hydrogen bond with mucosal tissues, causing inflammation of the eyes, skin, and upper respiratory tract.[1][2]
Physical Dust/Aerosol Generation If solid: Fine particulates can remain suspended, bypassing simple surgical masks.[1][2] If viscous liquid: Aerosolization during pipetting creates inhalation risks.[1][2]
Unknown Toxicity Bioactivity As a drug intermediate, the molecule is designed to interact with biological targets (enzymes/receptors).[1][2] Treat as a potential reproductive toxin or sensitizer until proven otherwise.[1][2]

PPE Selection Matrix

The following PPE standards are non-negotiable for laboratory-scale (<100g) handling.

Protection ZoneRecommended EquipmentTechnical Specification & Rationale
Ocular Chemical Splash Goggles Spec: ANSI Z87.1 (Impact & Splash).Why: Standard safety glasses allow dust/vapors to bypass the side shields.[1] Goggles seal the orbital area against irritating dusts.[1][2]
Dermal (Hand) Double Nitrile Gloves Spec: 4-5 mil (0.11 mm) minimum thickness.Why: Pyrazoles are organic bases.[1] Nitrile offers excellent chemical resistance.[1][2] Double gloving allows the outer pair to be discarded immediately upon contamination without exposing skin.[1][2]
Respiratory N95 or P100 Respirator Spec: NIOSH-approved.Why: Required only if weighing outside a hood (not recommended) or during spill cleanup.[1][2] The primary barrier is the fume hood.[1][2]
Body Lab Coat (High Neck) Spec: Cotton/Polyester blend or Tyvek.Why: Prevents migration of chemical dust onto street clothes.[1][2] A high neck ensures the clavicle area is protected from dust settling.[1][2]

Operational Protocol: Safe Handling Lifecycle

This protocol utilizes a "Containment First" approach.[2] The PPE is the secondary line of defense; the primary defense is the engineering control (Fume Hood).[1][2]

Phase A: Weighing & Transfer[1][5]
  • Static Control: Pyrazole solids are often electrostatic.[1][2] Use an anti-static gun or ionizing bar inside the balance enclosure to prevent powder scattering.[1][2]

  • Technique: Use a disposable spatula.[1][2] Do not reuse spatulas to prevent cross-contamination of stock bottles.[1][2]

  • Airflow: Ensure the fume hood face velocity is between 0.3 – 0.5 m/s .[1][2] High turbulence can blow the powder out of the weigh boat.[2]

Phase B: Solubilization
  • Solvent Choice: When dissolving in DCM (Dichloromethane) or MeOH (Methanol), be aware that DCM permeates nitrile gloves rapidly (<5 mins).[1][2]

  • Glove Change: If using DCM, wear Laminate (Silver Shield) gloves under nitrile, or change outer nitrile gloves immediately upon any splash contact.[1][2]

Phase C: Reaction Setup
  • Venting: If the reaction involves heating or reagents that generate gas (e.g., thionyl chloride for chlorination), ensure the vessel is vented to a scrubber or hood exhaust.[1][2]

  • Sharps: Avoid needles if possible. Use positive displacement pipettes for viscous liquids to reduce aerosol generation.[1][2]

Visualization: Safety Workflow

The following diagram illustrates the critical decision points and safety barriers during the lifecycle of the chemical in the lab.

SafetyProtocol cluster_Handling Active Handling Phase Start Start: Chemical Retrieval RiskCheck Risk Assessment (Check SDS/GHS) Start->RiskCheck PPE Don PPE: Goggles, Nitrile Gloves, Lab Coat RiskCheck->PPE Hood Engineering Control: Fume Hood Check (0.5 m/s) PPE->Hood Weigh Weighing (Anti-static precautions) Hood->Weigh Sash < 18 inches Solvent Solubilization (Splash Risk) Weigh->Solvent Solvent->PPE Change Gloves if Splashed React Reaction/Synthesis Solvent->React Waste Disposal: Segregated Waste Stream React->Waste Quench First

Figure 1: Operational safety workflow for handling pyrazole intermediates, emphasizing the "Containment First" strategy.

Emergency Response & Disposal

Spill Management
  • Evacuate: Clear the immediate area of personnel.

  • PPE Upgrade: Wear an N95/P100 respirator and double gloves before approaching.[1][2]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust, then sweep carefully.[1][2]

    • Liquid: Absorb with vermiculite or sand.[2] Do not use combustible materials (sawdust).[1][2]

  • Decontamination: Clean the surface with a soap/water solution.[1][2] Pyrazoles are generally soluble in organic solvents, but aqueous soap is safer for initial cleaning.[1][2]

First Aid
  • Eye Contact: Flush immediately with water for 15 minutes .[1][3][2][4][5] Hold eyelids open. The alkalinity of some nitrogen heterocycles can cause corneal damage.[1][2]

  • Skin Contact: Wash with soap and water.[1][6][2][4][5] Do not use ethanol (it may increase skin absorption).[1][2]

Disposal[1][3][4][7]
  • Waste Stream: Dispose of as Hazardous Chemical Waste .[1][2]

  • Segregation: If the molecule contains halogens (from synthesis steps), segregate into "Halogenated Organic Waste."[1][2] If not, "Non-Halogenated Organic Waste."[1][2]

  • Container: High-density polyethylene (HDPE) or glass containers are suitable.[1][2]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Pyrazole Derivatives. Retrieved from [Link][2]

  • European Chemicals Agency (ECHA). C&L Inventory: 3,5-dimethyl-1H-pyrazole (Structural Analog).[1] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1][2] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol
Reactant of Route 2
(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol
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